APS6-45
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPJRHPAMCBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of APS6-45
For Researchers, Scientists, and Drug Development Professionals
Abstract
APS6-45 is a novel, orally active, tumor-calibrated inhibitor (TCI) demonstrating significant antitumor activity, particularly in medullary thyroid carcinoma (MTC).[1][2] This technical guide delineates the mechanism of action of this compound, focusing on its role as a potent inhibitor of the RAS/MAPK signaling pathway. The following sections provide a comprehensive overview of the preclinical data, including quantitative summaries of its efficacy, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a thorough resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: Inhibition of the RAS/MAPK Signaling Pathway
This compound exerts its therapeutic effects through the targeted inhibition of the RAS/MAPK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in key components like RAS or RAF kinases, is a hallmark of many cancers, including MTC.[3][4]
The development of this compound stemmed from a multidisciplinary approach to refine the polypharmacology of the clinical kinase inhibitor sorafenib. Through a combination of chemical and genetic screening in a Drosophila model of MTC, key kinases that either enhance ("pro-targets") or limit ("anti-targets") the inhibitor's efficacy were identified.[1] This "tumor-calibrated" approach led to the synthesis of this compound, an inhibitor with an optimized target profile for high efficacy and low toxicity.[1]
This compound demonstrates potent inhibition of key kinases within the RAS/MAPK pathway. Its unique polypharmacology allows it to effectively suppress the oncogenic signaling driving MTC growth while minimizing off-target effects that could lead to toxicity.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Concentration | Effect | Reference |
| Colony Formation Assay | TT (Human Medullary Thyroid Carcinoma) | 3-30 nM | Strong suppression of colony formation in soft agar over 3 weeks. | [1] |
| RAS Pathway Activity Assay | TT and MZ-CRC-1 (Human MTC) | 1 µM | Strong inhibition of RAS pathway signaling after 1 hour. | [1] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound in Mice
| Study Type | Dosing Regimen | Animal Model | Key Findings | Reference |
| Tumor Growth Inhibition | 10 mg/kg, p.o. daily for 30 days | TT tumor xenografts in mice | Inhibition of tumor growth with no effect on body weight. | [1] |
| Toxicity Study | Single p.o. dose of 0.1-160 mg/kg | Mice | No detectable toxic effects. | [1] |
| Pharmacokinetics | Single p.o. dose of 20 mg/kg | Mice | Half-life (t½): 5.6 h, Cmax: 9.7 µM, AUC0-24: 123.7 µM•h | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of the RAS/MAPK signaling pathway.
Caption: Mechanism of action of this compound in the RAS/MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on the information available in the primary literature and standard laboratory practices.
Cell Culture
-
Cell Lines: Human medullary thyroid carcinoma cell lines TT and MZ-CRC-1 were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Soft Agar Colony Formation Assay
-
Objective: To assess the effect of this compound on the anchorage-independent growth of MTC cells, a hallmark of tumorigenicity.
-
Methodology:
-
A base layer of 0.6% agar in complete medium was prepared in 6-well plates and allowed to solidify.
-
TT cells were harvested and resuspended in a top layer of 0.3% agar in complete medium at a density of 5 x 10³ cells per well.
-
This compound was added to the top agar layer at final concentrations ranging from 3 to 30 nM.
-
The plates were incubated at 37°C in a 5% CO2 incubator for 3 weeks.
-
Colonies were stained with 0.005% crystal violet and counted using a light microscope.
-
Western Blot Analysis of RAS Pathway Activity
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the RAS/MAPK pathway, such as ERK.
-
Methodology:
-
TT and MZ-CRC-1 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with 1 µM this compound or vehicle control (DMSO) for 1 hour.
-
Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a mouse model of MTC.
-
Methodology:
-
Female athymic nude mice (4-6 weeks old) were used for the study.
-
1 x 10⁷ TT cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice were randomized into treatment and control groups.
-
The treatment group received daily oral gavage of this compound at a dose of 10 mg/kg for 30 consecutive days. The control group received the vehicle.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the soft agar colony formation assay.
Caption: Workflow for Western blot analysis.
Caption: Workflow for the in vivo tumor xenograft study.
Conclusion
This compound is a promising tumor-calibrated inhibitor that demonstrates potent and selective activity against the RAS/MAPK signaling pathway. The preclinical data strongly support its continued development as a therapeutic agent for medullary thyroid carcinoma and potentially other cancers driven by this pathway. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their understanding and future investigation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to APS6-45: A Tumor-Calibrated Inhibitor of the RAS/MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to APS6-45, a novel, orally active tumor-calibrated inhibitor. All data presented is collated from publicly available resources and is intended for research and drug development professionals.
Core Compound Information
This compound is a synthetic small molecule identified as a potent inhibitor of the RAS/MAPK signaling pathway, demonstrating significant antitumor activity in preclinical models.[1][2][3] Its development was based on a multidisciplinary approach to refine the polypharmacology of existing kinase inhibitors to enhance therapeutic efficacy and minimize toxicity.
Chemical Structure and Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide | [2][4] |
| CAS Number | 2188236-41-9 | [1][2][3] |
| Molecular Formula | C23H16F8N4O3 | [2][3] |
| Molecular Weight | 548.39 g/mol | [2][3] |
| SMILES | O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(C(F)(F)F)(F)C(F)(F)F)=CC=C3F)=O)C=C2)=C1 | [2] |
| Appearance | Solid powder | [4] |
| Purity | >98% (or as per Certificate of Analysis) | [4] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as a tumor-calibrated inhibitor that targets the RAS/MAPK signaling cascade.[1][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers. The inhibitory action of this compound on this pathway leads to the suppression of tumor cell growth and proliferation.
Below is a diagram illustrating the RAS/MAPK signaling pathway and the putative point of inhibition by this compound.
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Preclinical Data
This compound has been evaluated in both in vitro and in vivo models, demonstrating significant anti-cancer activity.
In Vitro Activity
Studies on human Medullary Thyroid Carcinoma (MTC) cell lines have shown that this compound potently inhibits cell growth and signaling through the RAS pathway.
| Cell Line | Assay | Concentration | Effect | Reference |
| TT (human MTC) | Colony Formation (Soft Agar) | 3-30 nM (3 weeks) | Strong suppression of colony formation | [1] |
| TT and MZ-CRC-1 (human MTC) | RAS Pathway Activity Signaling | 1 µM (1 h) | Strong inhibition of RAS pathway signaling | [1] |
In Vivo Activity and Pharmacokinetics
Xenograft studies in mice have demonstrated the in vivo efficacy and oral bioavailability of this compound.
| Animal Model | Dosage and Administration | Outcome | Reference |
| Female nude mice with TT cell xenografts | 10 mg/kg, p.o. daily for 30 days | Inhibited tumor growth with no effect on body weight. Led to partial or complete responses in 75% of mice and was well tolerated. | [1] |
| Male ICR mice (6 weeks of age) | Single dose of 20 mg/kg, p.o. | T1/2: 5.6 hCmax: 9.7 µMAUC0-24: 123.7 µM•h | [1] |
| Mice | 0.1-160 mg/kg, single dose, p.o. | No detectable toxic effects | [1] |
Experimental Protocols
The following are generalized protocols based on the available information for key experiments conducted with this compound. For detailed, specific methodologies, it is recommended to consult the primary research article by Sonoshita et al. in Nature Chemical Biology, 2018.
Soft Agar Colony Formation Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Preparation of Agar Layers: A base layer of 0.6% agar in cell culture medium is prepared in 6-well plates. A top layer of 0.3% agar containing a suspension of TT cells is then overlaid.
-
Treatment: this compound is added to the top agar layer at final concentrations ranging from 3 to 30 nM.
-
Incubation: Plates are incubated for 3 weeks under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Colonies are stained, typically with crystal violet, and the number and size of colonies are quantified using microscopy and imaging software.
Caption: Workflow for a soft agar colony formation assay.
Western Blot for RAS Pathway Activity
This technique is used to measure the levels of key proteins in the RAS signaling pathway to assess the inhibitory effect of this compound.
-
Cell Lysis: TT and MZ-CRC-1 cells are treated with 1 µM this compound for 1 hour. Cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated (active) and total forms of key pathway proteins (e.g., ERK).
-
Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibodies, and the resulting signal is visualized and quantified.
Caption: General workflow for a Western blot experiment.
Murine Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Human MTC (TT) cells are implanted subcutaneously into immunocompromised mice (e.g., female nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (10 mg/kg) via oral gavage daily for 30 days. A control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for a murine xenograft study.
Conclusion
This compound is a promising preclinical candidate that demonstrates potent and specific inhibition of the RAS/MAPK signaling pathway. Its favorable in vitro and in vivo activity, coupled with good oral bioavailability and tolerability in animal models, warrants further investigation for its potential as a therapeutic agent in cancers driven by aberrant RAS signaling. The detailed experimental data and protocols outlined in this guide provide a valuable resource for researchers in the field of oncology and drug development.
References
- 1. A whole-animal platform to advance a clinical kinase inhibitor into new disease space | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative control of subcellular protein localization with a photochromic dimerizer - PubMed [pubmed.ncbi.nlm.nih.gov]
APS6-45: A Technical Guide to Synthesis, Purification, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of APS6-45, a potent kinase inhibitor targeting the RAS/MAPK signaling pathway. While specific, publicly available protocols for this compound are limited, this document outlines a robust and plausible methodology based on established synthetic routes for analogous compounds, such as sorafenib, and standard biochemical and cell-based assays.
Chemical Synthesis of this compound
The synthesis of this compound, a complex urea-based kinase inhibitor, can be approached through a modular synthetic strategy. This involves the preparation of key precursor fragments followed by their coupling to form the final compound. The following proposed synthetic scheme is based on well-established methods for the synthesis of sorafenib and its analogs.
Proposed Synthetic Pathway:
The synthesis can be logically divided into the preparation of an amine precursor and an isocyanate or equivalent carbamate precursor, followed by their condensation to form the urea linkage.
Diagram of the Proposed Synthetic Workflow for this compound:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis (Hypothetical):
Materials:
-
Appropriate starting materials for the amine and isocyanate/carbamate precursors.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Diethyl ether.
-
Reagents: Triphosgene or a phosgene equivalent (for isocyanate formation), appropriate bases (e.g., triethylamine, diisopropylethylamine), coupling agents.
Procedure:
-
Synthesis of the Amine Precursor: The synthesis of the specific amine precursor for this compound would likely involve a multi-step process, potentially including nucleophilic aromatic substitution and reduction reactions. The exact starting materials and conditions would be dictated by the desired final structure of the amine fragment.
-
Synthesis of the Isocyanate or Carbamate Precursor: The corresponding isocyanate can be generated from a primary amine using phosgene or a safer equivalent like triphosgene in an inert solvent such as toluene. Alternatively, a more stable carbamate precursor can be synthesized, which can then react with the amine precursor to form the urea.
-
Urea Formation: The core urea linkage is typically formed by reacting the amine precursor with the isocyanate or carbamate precursor in an aprotic solvent like DCM or DMF. The reaction is often carried out at room temperature and may be catalyzed by a non-nucleophilic base.
-
Work-up and Isolation: Following the completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is typically washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude this compound product.
Purification of this compound
Purification of the crude this compound is critical to remove impurities and isolate the active compound with high purity, which is essential for accurate biological evaluation. A multi-step purification strategy is recommended.
Purification Workflow:
Diagram of the this compound Purification Workflow:
Caption: A typical purification workflow for small molecule kinase inhibitors like this compound.
Experimental Protocol for Purification:
A. Silica Gel Column Chromatography (Initial Purification):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity. The exact gradient would be optimized based on TLC analysis of the crude material.
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel.
-
The silica with the adsorbed compound is loaded onto a pre-packed silica gel column.
-
The column is eluted with the optimized solvent gradient.
-
Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.
-
Pure fractions are combined, and the solvent is evaporated.
-
B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):
For achieving high purity (>98%), preparative reverse-phase HPLC is often necessary.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Procedure:
-
The partially purified this compound from the column chromatography step is dissolved in a suitable solvent (e.g., DMSO or methanol).
-
The solution is injected onto the preparative HPLC column.
-
A linear gradient of the mobile phase is run to elute the compound.
-
The peak corresponding to this compound is collected.
-
The solvent is removed by lyophilization or evaporation to yield the highly pure compound.
-
Biological Evaluation: Kinase Inhibition Assay
To confirm the activity of the synthesized and purified this compound, an in vitro kinase inhibition assay is performed. This assay measures the ability of the compound to inhibit the activity of its target kinase, which is part of the RAS/MAPK pathway (e.g., RAF kinase).
RAS/MAPK Signaling Pathway:
This compound is known to inhibit the RAS/MAPK signaling pathway. Understanding this pathway is crucial for interpreting the biological activity of the compound.
Diagram of the RAS/MAPK Signaling Pathway:
Caption: Simplified diagram of the RAS/MAPK signaling pathway indicating the inhibitory action of this compound on RAF kinase.
Experimental Protocol for Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay):
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its inhibitory activity.
Materials:
-
Purified target kinase (e.g., B-RAF).
-
Kinase substrate (e.g., a specific peptide substrate for the kinase).
-
ATP.
-
This compound (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare a buffer containing all necessary components for the kinase reaction (e.g., Tris-HCl, MgCl₂, DTT).
-
Set up Kinase Reaction:
-
To each well of the 384-well plate, add the kinase reaction buffer.
-
Add varying concentrations of this compound (typically a serial dilution) to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the kinase to all wells except the "no enzyme" control.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The data is used to calculate the percent inhibition for each concentration of this compound and to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Synthesis and Purification Summary of this compound
| Parameter | Value |
| Synthesis | |
| Theoretical Yield (mg) | |
| Actual Yield (Crude) (mg) | |
| Crude Yield (%) | |
| Purification | |
| Yield after Column Chromatography (mg) | |
| Yield after Preparative HPLC (mg) | |
| Final Purity (by HPLC) (%) | >98% |
| Characterization | |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = ... |
Table 2: In Vitro Kinase Inhibition Data for this compound
| Target Kinase | Substrate | ATP Concentration (µM) | IC₅₀ (nM) |
| B-RAF | [Specific Peptide] | 10 | |
| c-RAF | [Specific Peptide] | 10 | |
| Other Kinases (for selectivity) | ... | ... |
This technical guide provides a foundational framework for the synthesis, purification, and biological characterization of this compound. Researchers should adapt and optimize these protocols based on their specific experimental setup and objectives. All experimental work should be conducted with appropriate safety precautions in a laboratory setting.
An In-Depth Technical Guide to the Binding Affinity of APS6-45 for its Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein binding affinity of APS6-45, a novel tumor-calibrated inhibitor. The document details the quantitative binding data, the experimental protocols used for its determination, and the signaling context of its molecular targets.
Introduction to this compound
This compound is an orally active, tumor-calibrated inhibitor (TCI) designed to optimize the therapeutic index of cancer treatments by selectively modulating the activity of key kinases within the RAS/MAPK signaling pathway.[1][2][3] Developed through a multidisciplinary approach that combines chemical and genetic screening with computational modeling, this compound represents a new class of inhibitors with a unique polypharmacology.[1][2] Its design strategy focused on enhancing efficacy in preclinical models of medullary thyroid carcinoma (MTC) while minimizing toxicities associated with broader-spectrum kinase inhibitors.[1][2]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for its primary targets and relevant off-targets has been quantitatively determined using in vitro kinase assays. The dissociation constant (Kd) serves as a measure of the binding affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the binding affinities of this compound and its precursor compounds for key kinases.
| Compound | Target Kinase | Kd (nM) |
| This compound (10) | RET | 1.5 |
| RET (M918T) | 1.2 | |
| BRAF | 180 | |
| MKNK1 | 98 | |
| Sorafenib (1) | RET | 4.5 |
| RET (M918T) | 3.9 | |
| BRAF | 27 | |
| MKNK1 | 38 | |
| APS5-16-2 (9) | RET | 2.1 |
| RET (M918T) | 1.8 | |
| BRAF | 350 | |
| MKNK1 | 250 |
Data sourced from Sonoshita et al., 2018.[2]
Experimental Protocols
In Vitro Kinase Binding Affinity Assay
The binding affinities of this compound and its analogs were determined using a commercially available kinase profiling service (DiscoverX). The assays were performed as competitive binding assays, which measure the ability of a test compound to displace a ligand from the kinase active site.
Principle: This assay is based on the principle of competitive displacement of a known, high-affinity, fluorescently labeled ligand (tracer) from the kinase's ATP binding pocket by the test compound. The amount of tracer displaced is proportional to the affinity of the test compound for the kinase.
Protocol:
-
Reagents:
-
Recombinant human kinases (RET, RET(M918T), BRAF, MKNK1)
-
Fluorescently labeled kinase tracer
-
This compound and other test compounds
-
Assay buffer and detection reagents
-
-
Procedure:
-
A series of dilutions of the test compound (this compound) are prepared.
-
The kinase, fluorescent tracer, and test compound are incubated together in a microplate.
-
The reaction is allowed to reach equilibrium.
-
The amount of bound tracer is measured using a suitable plate reader.
-
-
Data Analysis:
-
The data are plotted as the percentage of tracer displacement versus the concentration of the test compound.
-
The IC50 value (the concentration of the compound that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The dissociation constant (Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer.
-
RAS/MAPK Signaling Inhibition Assay in Cell Lines
The inhibitory effect of this compound on RAS/MAPK signaling was assessed in human medullary thyroid carcinoma (MTC) cell lines (TT and MZ-CRC-1).[3]
Principle: The activity of the RAS/MAPK pathway can be monitored by measuring the phosphorylation status of key downstream effector proteins, such as ERK. A decrease in the phosphorylation of these proteins upon treatment with an inhibitor indicates pathway inhibition.
Protocol:
-
Cell Culture:
-
TT and MZ-CRC-1 cells are cultured under standard conditions.
-
-
Treatment:
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the cells are lysed to extract total protein.
-
The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands.
-
The results are expressed as the percentage of inhibition of phosphorylation compared to the vehicle-treated control.
-
Visualizations
Signaling Pathway Diagram
References
The RAS/MAPK Pathway in Medullary Thyroid Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Medullary thyroid cancer (MTC), a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid, presents a unique molecular landscape dominated by activating mutations in the RET proto-oncogene and, to a lesser extent, mutations in the RAS family of genes. These genetic alterations constitutively activate the RAS/MAPK signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival. This technical guide provides an in-depth exploration of the RAS/MAPK pathway in MTC, detailing the underlying molecular genetics, signaling dynamics, and the transformative impact of targeted therapies. We present a comprehensive summary of quantitative data on mutation prevalence and clinical trial outcomes, detailed experimental protocols for key molecular analyses, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical oncogenic driver in MTC.
Molecular Pathogenesis: The Central Role of RET and RAS Mutations
The majority of MTC cases are driven by gain-of-function mutations that lead to ligand-independent activation of the RAS/MAPK pathway. These mutations are primarily found in the RET proto-oncogene, with a smaller, but significant, subset of tumors harboring mutations in RAS genes, typically in a mutually exclusive manner.
RET Proto-Oncogene Mutations
Mutations in the RET gene are the primary oncogenic drivers in both hereditary and sporadic MTC. In hereditary MTC, associated with Multiple Endocrine Neoplasia type 2 (MEN2) syndromes, germline RET mutations are present in nearly all cases. In sporadic MTC, somatic RET mutations are identified in approximately 40-50% of tumors. The most common somatic mutation is a point mutation in exon 16, resulting in a methionine to threonine substitution at codon 918 (M918T). Other less frequent mutations occur in the cysteine-rich extracellular domain, affecting codons such as 618, 620, and 634. The M918T mutation is associated with a more aggressive tumor phenotype and a worse prognosis.
RAS Proto-Oncogene Mutations
In RET-negative sporadic MTC, mutations in the RAS genes (primarily HRAS and KRAS) are the next most common oncogenic drivers, occurring in a significant proportion of these tumors. These mutations are typically found at codons 12, 13, or 61 and lead to a constitutively active RAS protein, which in turn activates downstream signaling pathways, including the RAF-MEK-ERK cascade. While RET mutations are considered a strong prognostic marker for aggressive disease, the prognostic significance of RAS mutations in MTC is less clear, with some studies suggesting they are associated with a less aggressive clinical course compared to RET-mutant tumors.
The RAS/MAPK Signaling Cascade in MTC
The activation of the RAS/MAPK pathway, whether initiated by a mutated RET receptor tyrosine kinase or a constitutively active RAS protein, converges on a downstream signaling cascade that is crucial for MTC pathogenesis.
Upon activation, mutated RET recruits and activates adaptor proteins, which in turn activate RAS. Mutated RAS is locked in a GTP-bound, active state. Active RAS then recruits and activates RAF kinases, initiating a phosphorylation cascade where RAF phosphorylates and activates MEK, and MEK subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, leading to changes in gene expression that promote cell proliferation, survival, and dedifferentiation.
Data Presentation: Quantitative Analysis of Mutations and Therapeutic Efficacy
The following tables summarize key quantitative data on the prevalence of RET and RAS mutations in sporadic MTC and the efficacy of targeted therapies from pivotal clinical trials.
Prevalence of Somatic Mutations in Sporadic MTC
| Gene | Mutation Type | Prevalence in Sporadic MTC | Prevalence in RET-negative Sporadic MTC | Key Codons/Exons | Reference(s) |
| RET | Point mutations | 40-50% | N/A | M918T (Exon 16), C634 (Exon 11), C618, C620 (Exon 10) | [1][2] |
| HRAS | Point mutations | Variable | 5-56% | 12, 13, 61 | [3][4][5][6] |
| KRAS | Point mutations | Variable | ~12% | 12, 13, 61 | [3][4][6] |
| NRAS | Point mutations | Rare | Rare | 12, 13, 61 | [5] |
Efficacy of Targeted Therapies in Advanced MTC
Multi-Kinase Inhibitors (MKIs)
| Drug | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Vandetanib | ZETA | Advanced MTC | 45% (vs. 13% placebo) | 30.5 months (vs. 19.3 months placebo) | [7][8][9] |
| Cabozantinib | EXAM | Progressive, metastatic MTC | 28% (vs. 0% placebo) | 11.2 months (vs. 4.0 months placebo) | [10][11][12][13][14] |
| RET M918T-positive | 32% | 60 weeks (vs. 17 weeks placebo) | [10][11][12] | ||
| RAS-mutant | 31% | 47 weeks (vs. 8 weeks placebo) | [10] |
Selective RET Inhibitors
| Drug | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Selpercatinib | LIBRETTO-001 | RET-mutant MTC (treatment-naïve) | 82.5% | Not Reached | [15][16][17][18][19] |
| RET-mutant MTC (previously treated) | 77.6% | 41.4 months | [15][16][17][18][19] | ||
| Pralsetinib | ARROW | RET-mutant MTC (treatment-naïve) | 74% | Not Reached | [20][21][22][23][24] |
| RET-mutant MTC (previously treated) | 60% | Not Reached | [20][21][22][23][24] |
Experimental Protocols
This section provides generalized protocols for key experiments used to study the RAS/MAPK pathway in MTC. Specific conditions may require optimization.
DNA Extraction and Mutation Analysis from FFPE Tissue
Protocol:
-
Deparaffinization: Immerse 10 µm sections of formalin-fixed paraffin-embedded (FFPE) tissue in xylene to dissolve the paraffin, followed by rehydration through a series of graded ethanol washes.
-
Tissue Lysis: Incubate the deparaffinized tissue in a lysis buffer containing Proteinase K overnight at 56°C to digest proteins and release nucleic acids.
-
DNA Purification: Utilize a commercial DNA purification kit (e.g., QIAamp DNA FFPE Tissue Kit). This typically involves binding the DNA to a silica membrane in a spin column, washing away contaminants, and eluting the purified DNA in a low-salt buffer.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).
-
PCR Amplification: Amplify the specific exons of RET (e.g., 10, 11, 16) and RAS (e.g., codons 12, 13, 61 of HRAS, KRAS, NRAS) using polymerase chain reaction (PCR) with primers flanking the regions of interest.
-
Sequencing: Analyze the PCR products by Sanger sequencing or next-generation sequencing (NGS) to identify any nucleotide variations compared to the reference sequence.
Western Blotting for MAPK Pathway Activation
Protocol:
-
Protein Extraction: Lyse MTC cells or homogenized tumor tissue in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to obtain a total protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated (active) and total forms of key MAPK pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imager.
Immunohistochemistry for Phospho-ERK (p-ERK)
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate FFPE MTC tissue sections as described for DNA extraction.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites. This is typically done by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific protein binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for p-ERK overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the antibody binding with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Evaluate the staining intensity and localization of p-ERK within the tumor cells.
Therapeutic Targeting of the RAS/MAPK Pathway
The central role of the RAS/MAPK pathway in MTC has made it a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized the management of advanced and progressive MTC.
Multi-Kinase Inhibitors (MKIs)
Vandetanib and cabozantinib were the first targeted therapies approved for advanced, progressive MTC. These drugs inhibit multiple receptor tyrosine kinases, including RET, VEGFR, and others. While they have demonstrated clinical benefit in prolonging progression-free survival, their off-target effects can lead to a challenging side-effect profile.
Selective RET Inhibitors
The development of highly selective RET inhibitors, selpercatinib and pralsetinib, has marked a significant advancement in the treatment of RET-mutant MTC. These agents have shown remarkable efficacy, with high objective response rates and durable responses, along with a more favorable safety profile compared to MKIs due to their specificity for the RET kinase.
Targeting RAS-Mutant MTC
Therapeutic options for RAS-mutant MTC are less defined. Preclinical studies have shown that MEK inhibitors can be effective in RAS-mutant thyroid cancer models.[25][26][27] The MKI cabozantinib has also demonstrated efficacy in this patient population. Further clinical investigation is needed to establish the optimal therapeutic strategies for RAS-mutant MTC.
Conclusion and Future Directions
The elucidation of the RAS/MAPK pathway as the core oncogenic driver in medullary thyroid cancer has transformed our understanding and treatment of this disease. The identification of RET and RAS mutations as key therapeutic targets has ushered in an era of precision medicine, with the development of highly effective targeted inhibitors. Future research will likely focus on overcoming mechanisms of acquired resistance to these therapies, exploring combination strategies to enhance efficacy, and identifying novel therapeutic targets for the subset of MTCs that lack known driver mutations. The continued integration of molecular diagnostics and targeted therapeutics holds the promise of further improving outcomes for patients with advanced medullary thyroid cancer.
References
- 1. Low prevalence of the somatic M918T RET mutation in micro-medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High prevalence of RAS mutations i ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. Mutational Screening of RET, HRAS, KRAS, NRAS, BRAF, AKT1, and CTNNB1 in Medullary Thyroid Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 6. Somatic RAS Mutations Occur in a Large Proportion of Sporadic RET-Negative Medullary Thyroid Carcinomas and Extend to a Previously Unidentified Exon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]
- 10. onclive.com [onclive.com]
- 11. Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Correlative analyses of RET and RAS mutations in a phase 3 trial of cabozantinib in patients with progressive, metastatic medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. targetedonc.com [targetedonc.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Patient-Reported Outcomes with Selpercatinib Treatment Among Patients with RET-Mutant Medullary Thyroid Cancer in the Phase I/II LIBRETTO-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Study of Selpercatinib (LOXO-292) in Participants With Advanced Solid Tumors, RET Fusion-Positive Solid Tumors, and Medullary Thyroid Cancer (LIBRETTO-001) [georgiacancerinfo.net]
- 20. targetedonc.com [targetedonc.com]
- 21. Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 25. DSpace [christie.openrepository.com]
- 26. Molecular Analysis for Therapy Choice (MATCH) [camcmedicine.edu]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of APS6-45 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APS6-45 is an orally active, tumor-calibrated inhibitor that has demonstrated significant anti-tumor activity by targeting the RAS/MAPK signaling pathway.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on established preclinical studies. The protocols cover efficacy and pharmacokinetic studies, offering a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Medullary Thyroid Carcinoma Xenograft Model
| Parameter | Details | Reference |
| Mouse Strain | 6-week-old female nude mice | [4] |
| Tumor Model | Subcutaneous xenograft of TT human medullary thyroid carcinoma cells | [3][4] |
| Compound | This compound | [1][2][3] |
| Dosage | 10 mg/kg | [1][3][4] |
| Administration | Oral gavage (p.o.), daily | [1][3][4] |
| Treatment Duration | 30 days | [1][3][4] |
| Efficacy | 75% of mice showed partial or complete tumor responses | [4] |
| Tolerability | Well-tolerated with no significant effect on body weight | [1][3][4] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Unit | Conditions | Reference |
| Mouse Strain | 6-week-old male ICR mice | Single dose | [4] | |
| Dosage | 20 mg/kg | Single dose | [1][3][4] | |
| Administration | Oral gavage (p.o.) | Single dose | [1][3][4] | |
| Cmax | 9.7 | µM | [1][3][4] | |
| T½ (Half-life) | 5.6 | hours | [1][3][4] | |
| AUC0-24 | 123.7 | µM•h | [1][3][4] | |
| Toxicity Screen | 0.1 - 160 mg/kg | Single p.o. dose showed no detectable toxic effects | [1][3][4] |
Signaling Pathway
This compound functions by inhibiting the RAS/MAPK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common driver in many cancers.
Caption: RAS/MAPK Signaling Pathway Inhibition by this compound.
Experimental Workflows
Xenograft Efficacy Study Workflow
Caption: Workflow for Xenograft Efficacy Study.
Pharmacokinetic Study Workflow
Caption: Workflow for Pharmacokinetic Study.
Experimental Protocols
Protocol 1: Medullary Thyroid Carcinoma Xenograft Efficacy Study
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
TT human medullary thyroid carcinoma cell line
-
6-week-old female nude mice
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, for improved tumor take)
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
-
Animal scale
2. Cell Culture and Preparation:
-
Culture TT cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep on ice.
3. Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
4. Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg). A homogeneous suspension can be achieved in 0.5% CMC-Na.
-
Administer 10 mg/kg of this compound or vehicle to the respective groups daily via oral gavage for 30 days.
5. Monitoring and Endpoint:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the 30-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Analyze the data to determine the effect of this compound on tumor growth.
Protocol 2: Pharmacokinetic Study
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na in sterile water)
-
6-week-old male ICR mice
-
Sterile syringes and gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
2. Dosing and Sample Collection:
-
Fast the mice overnight with free access to water.
-
Prepare the this compound formulation at a concentration suitable for a 20 mg/kg dose.
-
Administer a single 20 mg/kg dose of this compound via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
3. Sample Processing and Analysis:
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, T½, and AUC from the plasma concentration-time data.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental requirements and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols for APS6-45 in Medullary Thyroid Carcinoma (MTC) Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of APS6-45 in preclinical medullary thyroid carcinoma (MTC) xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Introduction
Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant portion of MTCs are driven by mutations in the RET proto-oncogene, leading to the constitutive activation of downstream signaling pathways, including the RAS-MAPK/ERK pathway. This compound is a potent and selective inhibitor of RAS, making it a promising therapeutic agent for MTC. In preclinical studies, this compound has demonstrated significant anti-tumor activity in MTC xenograft models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo MTC studies.
Table 1: In Vivo Efficacy of this compound in MTC Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Female nude mice (6 weeks old) with TT cell line xenografts | [1] |
| Drug | This compound | [1] |
| Dosage | 10 mg/kg | [1] |
| Administration | Oral (p.o.), daily | [1] |
| Treatment Duration | 30 days | [1] |
| Observed Effect | Inhibition of TT tumor growth | [1] |
| Tolerability | Well tolerated, no significant effect on body weight | [1] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Animal Model | Male ICR mice (6 weeks old) | [1] |
| Dosage | 20 mg/kg (single dose) | [1] |
| Administration | Oral (p.o.) | [1] |
| Cmax | 9.7 µM | [1] |
| T1/2 | 5.6 hours | [1] |
| AUC0-24 | 123.7 µM•h | [1] |
Table 3: In Vitro Activity of this compound in MTC Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| TT | Soft Agar Colony Formation | 3-30 nM (3 weeks) | Strong suppression of colony formation | [1] |
| TT, MZ-CRC-1 | RAS Pathway Activity Signaling | 1 µM (1 hour) | Strong inhibition | [1] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in evaluating this compound in an MTC xenograft model.
Protocol 1: TT Cell Line Culture
The human MTC cell line, TT, is used for establishing tumor xenografts.
Materials:
-
TT cell line (e.g., from ATCC, CRL-1803)
-
F-12K Medium (e.g., ATCC 30-2004)
-
Fetal Bovine Serum (FBS)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS.
-
Cell Thawing: Thaw a cryopreserved vial of TT cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and rinse with PBS. Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks at a 1:3 to 1:6 split ratio.
Protocol 2: MTC Xenograft Establishment
Materials:
-
TT cells (prepared from culture)
-
Female athymic nude mice (6 weeks old)
-
Matrigel (optional, but recommended)
-
Syringes and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Harvest TT cells from culture using trypsinization as described above. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Animal Preparation: Anesthetize the mice using an appropriate anesthetic.
-
Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 TT cells) into the right flank of each mouse.[2]
-
Tumor Monitoring: Palpate the injection site twice weekly to monitor for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers.
Protocol 3: this compound Administration and Efficacy Evaluation
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Digital calipers
-
Animal balance
Procedure:
-
Tumor Growth and Grouping: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration for a 10 mg/kg dosage.
-
Drug Administration: Administer this compound (10 mg/kg) or vehicle to the respective groups via oral gavage daily for 30 days.[1]
-
Tumor Measurement: Measure the tumor length (l) and width (w) with digital calipers 2-3 times per week. Calculate the tumor volume (V) using the formula: V = (l x w²) / 2.[3]
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the 30-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
Signaling Pathway of this compound in MTC
Caption: this compound inhibits the RAS-MAPK/ERK signaling pathway in MTC.
Experimental Workflow for MTC Xenograft Study
Caption: Workflow for evaluating this compound efficacy in an MTC xenograft model.
References
Application Notes and Protocols for APS6-45 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of APS6-45, an orally active tumor-calibrated inhibitor of RAS/MAPK signaling.
Compound Information
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide |
| Molecular Formula | C₂₃H₁₆F₈N₄O₃ |
| Molecular Weight | 548.39 g/mol |
| CAS Number | 2188236-41-9 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL or 3.79 mM)[1][2]. |
| Storage (Solid) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C in a dry, dark environment[3]. |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles[4]. |
Mechanism of Action: RAS/MAPK Signaling Inhibition
This compound functions as a tumor-calibrated inhibitor that targets the RAS/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound's inhibitory action on this pathway underlies its antitumor activity[1][2].
References
APS6-45: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of APS6-45, a potent and orally active tumor-calibrated inhibitor of the RAS/MAPK signaling pathway.
Introduction
This compound is a novel small molecule inhibitor that targets the RAS/MAPK signaling cascade, a critical pathway frequently dysregulated in various human cancers.[1][2][3] Its unique pharmacological profile makes it a valuable tool for preclinical cancer research and drug development. These application notes provide essential information on the solubility of this compound in common laboratory solvents, detailed protocols for its preparation and use in in vitro and in vivo studies, and an overview of its mechanism of action.
Physicochemical Properties
-
Molecular Formula: C₂₃H₁₆F₈N₄O₃
-
Appearance: White solid[1]
Solubility Profile
The solubility of this compound is a critical factor for the design and execution of both in vitro and in vivo experiments. The following table summarizes the solubility of this compound in various solvents based on available data. It is recommended to use fresh, anhydrous solvents for optimal dissolution, as moisture can reduce the solubility of the compound.[2] Sonication may be required to achieve complete dissolution, especially at higher concentrations.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 - 250 | 182.35 - 455.88 | Sonication is recommended for higher concentrations.[1][2][3] |
| Ethanol | 100 | 182.35 | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 1.8235 mL of DMSO to 10 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Preparation of Formulation for In Vivo Oral Administration
This protocol provides a general guideline for preparing a formulation suitable for oral gavage in animal models. The final formulation should be optimized based on the specific animal model and experimental requirements.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile tubes for mixing
Protocol for a Clear Solution Formulation:
-
Begin with a high-concentration stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the solution (e.g., 5% of the total volume) and mix until homogeneous.
-
Finally, add sterile saline or PBS to reach the final desired volume (e.g., 45% of the total volume). Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, adjustments to the solvent ratios may be necessary.
Mechanism of Action: Inhibition of the RAS/MAPK Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting the RAS/MAPK signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in RAS or other upstream proteins lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound intervenes in this signaling cascade, leading to the suppression of tumor cell proliferation and survival.
Figure 1. Simplified diagram of the RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on a specific kinase within the RAS/MAPK pathway.
Figure 2. A generalized workflow for determining the in vitro inhibitory activity of this compound.
References
Application Note: Measuring pERK1/2 Inhibition by APS6-45 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: APS6-45 is an orally active, tumor-calibrated inhibitor that targets the RAS/MAPK signaling pathway, demonstrating significant antitumor activity.[1][2] The RAS/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. A key downstream effector in this pathway is the Extracellular signal-Regulated Kinase (ERK1/2), also known as p44/42 MAPK.[3] The activation of ERK1/2 requires dual phosphorylation on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). Therefore, measuring the levels of phosphorylated ERK (pERK) is a primary method for assessing the activity of the RAS/MAPK pathway and evaluating the efficacy of inhibitors like this compound.[3][4] This document provides a detailed protocol for treating cultured cells with this compound and subsequently quantifying the change in pERK1/2 levels via western blotting.
Signaling Pathway
The diagram below illustrates the canonical RAS/MAPK signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK. This compound is known to inhibit this pathway, leading to a reduction in phosphorylated ERK (pERK), thereby suppressing downstream signaling that promotes tumor growth.[1][4]
Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental process involves treating cultured cells with this compound, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally probing with specific antibodies to detect pERK and total ERK levels.
Caption: Experimental workflow for pERK western blot after this compound treatment.
I. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
A. Cell Culture and Treatment
-
Seed the cells of interest in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Optional: If serum components may activate the MAPK pathway, starve the cells in a low-serum (e.g., 0.5-1%) or serum-free medium for 4-16 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treat cells with the this compound dilutions or vehicle control for the desired time. A common starting point is 1 hour.[1]
B. Lysate Preparation (Protein Extraction)
-
After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5][6][7]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the tubes on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain 10-30 µg of total protein per lane.
-
Prepare samples for loading by adding 4X Laemmli sample buffer to the calculated lysate volume and dilute with lysis buffer to ensure equal final volumes for all samples.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
D. SDS-PAGE and Membrane Transfer
-
Load 10-30 µg of denatured protein lysate per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[8]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol for 1-2 minutes before transfer.[8]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 60-90 minutes in a wet transfer system).
E. Immunoblotting
-
After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8][9] Note: Milk is not recommended for blocking when probing for phosphoproteins as it contains casein, which can lead to high background.[8]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-pERK1/2, typically diluted 1:1000 to 1:2000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9][10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, diluted 1:2000 to 1:10,000 in 5% BSA/TBST) for 1-2 hours at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
F. Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
G. Membrane Stripping and Re-probing for Total ERK
-
To normalize the pERK signal, the membrane must be stripped and re-probed for total ERK (tERK), which serves as a loading control.[9]
-
Wash the membrane briefly in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., Glycine-HCl based, pH 2.2) for 15-30 minutes at room temperature.[8][11]
-
Wash the membrane thoroughly (3 x 10 minutes) in TBST.
-
Block the stripped membrane again in 5% BSA/TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total ERK1/2 (e.g., Rabbit anti-ERK1/2, diluted 1:1000 - 1:2000) overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
H. Data Analysis
-
Quantify the band intensities for both pERK and tERK using densitometry software (e.g., ImageJ).
-
Normalize the pERK signal by dividing it by the corresponding tERK signal for each lane to control for loading variations.
-
Compare the normalized pERK levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
II. Quantitative Data Summary Table
| Parameter | Recommended Value/Range | Notes |
| Cell Treatment | ||
| This compound Concentration | 10 nM - 10 µM | Perform a dose-response to determine IC₅₀. A 1 µM dose is a good starting point.[1] |
| Treatment Duration | 1 - 4 hours | A 1-hour treatment is often sufficient to see changes in phosphorylation. |
| Protein Extraction & Loading | ||
| Lysis Buffer Volume (6-well) | 100 - 150 µL | Ensure complete cell coverage. |
| Protein Loading Amount | 10 - 30 µg per lane | Optimize for signal intensity and clarity. |
| Sample Boiling Time | 5 - 10 minutes at 95-100°C | Ensures complete protein denaturation. |
| Electrophoresis & Transfer | ||
| SDS-PAGE Gel % | 10% or 12% Acrylamide | Provides good resolution for ERK1 (44 kDa) and ERK2 (42 kDa).[8] |
| Electrophoresis Voltage | 100 - 120 V | Run until dye front reaches the bottom of the gel. |
| Transfer Voltage (Wet) | 100 V | For 60-90 minutes. |
| Immunoblotting | ||
| Blocking Solution | 5% BSA in TBST | Avoid non-fat milk for phosphoproteins.[8] |
| Blocking Time | 1 hour at Room Temperature | |
| Primary Ab (pERK1/2) | 1:1000 - 1:2000 | Incubate overnight at 4°C for best results. |
| Primary Ab (Total ERK1/2) | 1:1000 - 1:2000 | Incubate overnight at 4°C or 2 hours at RT. |
| Secondary Ab (HRP-conj.) | 1:2000 - 1:10,000 | Incubate for 1-2 hours at Room Temperature. |
| Wash Duration | 3 x 10 minutes in TBST | Crucial for reducing background noise. |
| Stripping | ||
| Mild Stripping Buffer Incubation | 15 - 30 minutes at RT | Use a buffer with Glycine, pH 2.2.[8][11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for Orthotopic Xenograft Models of Medullary Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing orthotopic xenograft models for the study of medullary thyroid cancer (MTC). This model system offers a more clinically relevant microenvironment compared to traditional subcutaneous models, enabling robust investigation of tumor progression, metastasis, and the efficacy of novel therapeutic agents.
Introduction to Orthotopic MTC Xenograft Models
Medullary thyroid cancer is a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid gland.[1] Orthotopic xenograft models involve the implantation of human MTC cells directly into the thyroid gland of immunocompromised mice.[2] This approach allows the tumor to grow in its native microenvironment, interacting with surrounding stromal cells, vasculature, and paracrine signaling pathways, which is critical for recapitulating the complex biology of human MTC.[1][3] These models are particularly valuable for studying local invasion, metastasis to regional lymph nodes and distant organs, and for evaluating the therapeutic response to targeted therapies.[2][4]
Key MTC Cell Lines for Orthotopic Models
Two of the most commonly utilized human MTC cell lines for developing orthotopic xenograft models are:
-
TT cells: Derived from a patient with sporadic MTC, these cells harbor a C634W mutation in the RET proto-oncogene. They are known to produce and secrete high levels of calcitonin, a key biomarker for MTC.
-
MZ-CRC-1 cells: This cell line also originates from a human MTC and is characterized by a RET M918T mutation.
Data Presentation
Table 1: Characteristics of Common MTC Cell Lines for Orthotopic Xenografts
| Cell Line | Origin | RET Mutation | Calcitonin Secretion | Doubling Time (in vitro) |
| TT | Human Medullary Thyroid Carcinoma | C634W | High | ~83 hours |
| MZ-CRC-1 | Human Medullary Thyroid Carcinoma | M918T | High | Not specified |
Table 2: Representative Tumor Growth in Orthotopic MTC Xenograft Models
| Time Post-Implantation | Average Tumor Volume (mm³) - TT Cells | Average Tumor Volume (mm³) - MZ-CRC-1 Cells |
| Week 3 | Detectable as small hypodense nodule[1] | Detectable as small hypodense nodule[1] |
| Weeks 4-5 | Slower growth compared to other thyroid cancers | Slower growth compared to other thyroid cancers |
| Weeks 9-10 | 100 - 200[1] | 100 - 200[1] |
Note: MTC orthotopic tumors exhibit slower growth rates compared to papillary and anaplastic thyroid carcinoma xenografts.[1]
Table 3: Incidence of Metastasis in Orthotopic MTC Xenograft Models
| Cell Line | Time Post-Implantation | Primary Site of Metastasis | Incidence | Reference |
| TT | 9 weeks | Lymph Nodes | Not Observed | [1] |
| MZ-CRC-1 | 9 weeks | Lymph Nodes | Not Observed | [1] |
*In the cited study, lymph nodes were not present in the sections used for histological analysis, so metastasis could not be confirmed. It is important to note that orthotopic models are generally capable of recapitulating metastatic events.[2][4]
Experimental Protocols
Protocol 1: Preparation of MTC Cells for Implantation
-
Cell Culture: Culture TT or MZ-CRC-1 cells in their recommended complete growth medium until they reach 80-90% confluency.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA to the flask and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting and Viability:
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A viability of >95% is recommended.
-
-
Final Preparation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice to achieve a final concentration of 1 x 107 cells/mL.
-
Keep the cell suspension on ice until injection to prevent premature polymerization of the Matrigel.
-
Protocol 2: Orthotopic Surgical Implantation of MTC Cells in Mice
-
Animal Model: Use female, 6-10 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Preparation:
-
Place the anesthetized mouse in a supine position.
-
Shave the neck area and sterilize the skin with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
-
Surgical Procedure:
-
Make a small midline incision (approximately 1 cm) in the skin of the neck using sterile surgical scissors.
-
Gently retract the salivary glands superiorly to expose the trachea and the underlying strap muscles.
-
Carefully dissect the strap muscles to expose the thyroid gland, which is located on either side of the trachea.
-
-
Cell Injection:
-
Using a Hamilton syringe with a 30-gauge needle, slowly inject 10 µL of the prepared MTC cell suspension (1 x 105 cells) into one lobe of the thyroid gland.
-
Hold the needle in place for a few seconds after injection to prevent leakage of the cell suspension.
-
Carefully withdraw the needle.
-
-
Closure and Post-Operative Care:
-
Close the muscle layer with absorbable sutures.
-
Close the skin incision with wound clips or non-absorbable sutures.
-
Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Protocol 3: Monitoring Tumor Growth and Metastasis
-
Tumor Growth Monitoring:
-
High-Resolution Ultrasound: Starting two weeks post-implantation, monitor tumor growth weekly using a high-frequency ultrasound system. This non-invasive method allows for the visualization and measurement of tumor dimensions (length, width, and depth) to calculate tumor volume.
-
Caliper Measurements: For larger, palpable tumors, calipers can be used to measure the tumor dimensions. Tumor volume can be estimated using the formula: Volume = (length x width²) / 2.
-
-
Metastasis Assessment:
-
At the experimental endpoint, euthanize the mice and perform a necropsy.
-
Carefully dissect the thyroid tumor, regional lymph nodes (cervical), and distant organs such as the lungs and liver.
-
Fix the tissues in 10% neutral buffered formalin for histological analysis.
-
Protocol 4: Serum Calcitonin Measurement by ELISA
-
Blood Collection: At the experimental endpoint, collect blood from the mice via cardiac puncture.
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available mouse calcitonin ELISA kit.
-
Follow the manufacturer's instructions for the preparation of standards, samples, and reagents.
-
Briefly, add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash step, add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the calcitonin concentration in the samples based on the standard curve.
-
Protocol 5: Histological Analysis
-
Tissue Processing:
-
Dehydrate the formalin-fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the sections with a coverslip.
-
-
Immunohistochemistry (IHC) for Calcitonin:
-
Perform antigen retrieval on the deparaffinized and rehydrated sections.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against calcitonin.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the antibody binding (e.g., DAB, resulting in a brown stain).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Visualization of Key Signaling Pathways
RET Signaling Pathway in MTC
Caption: The RET signaling pathway, constitutively activated by mutations in MTC, drives tumor progression.
VEGFR Signaling Pathway in Angiogenesis
Caption: The VEGFR signaling pathway is crucial for tumor angiogenesis, supplying tumors with nutrients and oxygen.
FGFR Signaling Pathway in Cancer
Caption: The FGFR signaling pathway, when dysregulated, can contribute to cancer cell proliferation and survival.
Experimental Workflow
Caption: A streamlined workflow for establishing and analyzing orthotopic MTC xenograft models.
References
- 1. Biological Evaluation of a Fluorescent-Imaging Agent for Medullary Thyroid Cancer in an Orthotopic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthotopic mouse models for the preclinical and translational study of targeted therapies against metastatic human thyroid carcinoma with BRAFV600E or wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-enm.org [e-enm.org]
Troubleshooting & Optimization
Troubleshooting APS6-45 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges with APS6-45.
FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and use of this compound in your experiments.
Q1: My this compound powder is not dissolving in my desired aqueous buffer (e.g., PBS, Tris). What should I do?
A1: Direct dissolution of this compound, a moderately hydrophobic compound, in aqueous buffers is not recommended and often leads to poor solubility and inaccurate concentrations. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer.
-
Recommended Action: Prepare a stock solution in 100% DMSO. See the protocol for "Preparation of a High-Concentration this compound Stock Solution" below.
-
Troubleshooting Workflow: If you are still experiencing issues, follow the decision tree outlined in the "this compound Solubility Troubleshooting Workflow" diagram.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
-
Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your experiment.
-
Reduce the Percentage of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum (typically <0.5% v/v) as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.
-
Use a Surfactant or Co-solvent: For in vitro assays, consider the inclusion of a biocompatible surfactant like Tween-20 (at a low concentration, e.g., 0.01%) or a co-solvent. However, always run a vehicle control to ensure the additive does not affect your experimental outcome.
-
pH Adjustment: The solubility of this compound is pH-dependent. If your experimental conditions allow, adjusting the pH of your final aqueous solution may improve solubility. Refer to the "this compound Solubility Profile" table for pH effects.
Q3: What is the best way to prepare a high-concentration stock solution of this compound?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is 100% DMSO.
-
Protocol: A detailed protocol for preparing a stock solution is provided under "Experimental Protocols."
-
Best Practices:
-
Use anhydrous grade DMSO to avoid introducing water, which can decrease solubility.
-
Warm the solution gently (e.g., 37°C) and vortex thoroughly to ensure complete dissolution.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q4: How should I store my this compound solutions to ensure stability and prevent precipitation?
A4: Proper storage is crucial for maintaining the integrity and solubility of your this compound solutions.
-
Stock Solutions (in DMSO): Store in tightly sealed vials in small aliquots at -20°C or -80°C. Before use, thaw the aliquot at room temperature and vortex gently to redissolve any compound that may have precipitated.
-
Aqueous Working Solutions: These should be prepared fresh for each experiment and used immediately. Due to the lower solubility in aqueous media, prolonged storage is not recommended as it can lead to precipitation and degradation.
Quantitative Data
This compound Solubility Profile
The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature.
| Solvent | pH | Solubility (mg/mL) | Notes |
| DMSO | N/A | > 50 | Recommended for stock solutions. |
| Ethanol | N/A | ~10 | Can be used as an alternative to DMSO. |
| PBS | 7.4 | < 0.1 | Poor solubility. |
| Water | 5.0 | ~0.5 | Slightly improved solubility in acidic conditions. |
| Water | 7.0 | < 0.1 | Very low solubility. |
| Water | 9.0 | < 0.1 | Very low solubility. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (assume MW = 500 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Weigh out 5 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: General Solubility Assessment in Aqueous Buffers
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
The aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock into the aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration consistent and low (e.g., 0.5%).
-
Include a vehicle control (DMSO in buffer at the same final concentration).
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any signs of precipitation.
-
For a more quantitative measure, measure the absorbance or light scattering of the solutions. An increase in absorbance or scattering compared to the vehicle control can indicate precipitation.
-
The highest concentration that remains clear is the approximate solubility limit under those conditions.
Visualizations
Caption: this compound Solubility Troubleshooting Workflow.
Caption: Workflow for Aqueous Solubility Assessment.
Caption: Hypothetical Signaling Pathway for this compound.
Potential off-target effects of APS6-45
Welcome to the technical support center for APS6-45. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the use of this compound, with a focus on identifying and understanding potential off-target effects.
Q1: My cells are showing a phenotype that is inconsistent with RAS/MAPK pathway inhibition after this compound treatment. What could be the cause?
A1: While this compound is a potent inhibitor of the RAS/MAPK signaling pathway, unexpected phenotypes may arise from off-target effects.[1] Kinase inhibitors can sometimes bind to proteins other than their intended target, leading to unforeseen biological consequences.[2] We recommend a systematic approach to investigate this:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting the RAS/MAPK pathway as expected in your cellular model. You can do this by performing a western blot to check the phosphorylation status of key downstream effectors like ERK1/2. A decrease in p-ERK1/2 levels would indicate on-target activity.
-
Investigate Potential Off-Targets: If on-target activity is confirmed, the unexpected phenotype is likely due to off-target effects. We recommend performing a kinome scan to identify other kinases that this compound may be inhibiting.[3] Several commercial services offer kinome profiling, which can provide a broad overview of the inhibitor's selectivity.[4]
-
Validate Off-Targets in Your System: Once potential off-targets are identified from a kinome scan, you will need to validate these interactions in your specific cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays can be used to confirm if this compound binds to these putative off-targets in your cells.[5]
Q2: I'm observing paradoxical activation of the RAS/MAPK pathway after treating my cells with this compound. Why is this happening?
A2: Paradoxical activation of the MAPK pathway is a known phenomenon with some RAF inhibitors, particularly in cells with wild-type BRAF and upstream activation of RAS.[6][7] This can occur when the inhibitor stabilizes the active conformation of RAF dimers. While this compound targets the RAS/MAPK pathway, the exact mechanism of paradoxical activation can be complex.
To investigate this, we suggest the following:
-
Cell Line Characterization: Ensure your cell line's genetic background, specifically the mutation status of RAS and RAF genes. Paradoxical activation is more common in RAS-mutant/BRAF wild-type cells.
-
Dose-Response Analysis: Perform a careful dose-response experiment. Paradoxical activation can sometimes be dose-dependent.
-
Assess Dimerization: Investigate the dimerization status of RAF proteins in the presence of this compound. Co-immunoprecipitation experiments can be used to assess RAF dimerization.
Q3: My in vitro kinase assay results with this compound don't correlate with my cell-based assay results. What could be the reason for this discrepancy?
A3: Discrepancies between in vitro and cell-based assays are not uncommon and can be attributed to several factors:
-
Cellular Permeability and Efflux: this compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.
-
Off-Target Effects in a Cellular Context: The complexity of the cellular environment can lead to off-target effects that are not observable in a simplified in vitro kinase assay.[8] These off-target effects could be masking or counteracting the on-target effects.
-
ATP Concentration: In vitro kinase assays are often performed at a fixed, and sometimes non-physiological, ATP concentration. The high intracellular concentration of ATP can outcompete ATP-competitive inhibitors like this compound, leading to reduced potency in cells.[9]
To troubleshoot this, consider performing a Cellular Thermal Shift Assay (CETSA) or a NanoBRET Target Engagement Assay to confirm target engagement and estimate intracellular potency.[5][10]
Data Presentation
To help you organize and interpret your experimental data when investigating off-target effects, we have provided the following table templates.
Table 1: Summary of Kinome Profiling Results for this compound
| Kinase Target | Percent Inhibition at [X] µM this compound | Putative Off-Target? (Yes/No) |
| RAF1 | 95% | No (On-target) |
| BRAF | 92% | No (On-target) |
| Kinase A | 85% | Yes |
| Kinase B | 78% | Yes |
| Kinase C | 45% | No |
| ... | ... | ... |
Caption: This table should be used to summarize the results from a broad kinase panel screen. Highlight known on-targets and identify putative off-targets for further validation.
Table 2: Validation of Off-Target Engagement using CETSA
| Putative Off-Target | ΔTm with this compound (°C) | Confirmation of Engagement |
| Kinase A | +3.5 | Confirmed |
| Kinase B | +2.8 | Confirmed |
| Kinase C | +0.2 | Not Confirmed |
Caption: This table allows for the clear presentation of data from a Cellular Thermal Shift Assay (CETSA) to confirm the binding of this compound to potential off-targets in a cellular environment.
Table 3: Cellular Potency against On- and Off-Targets using NanoBRET
| Target | Intracellular IC50 (µM) |
| RAF1 (On-target) | 0.05 |
| Kinase A (Off-target) | 1.2 |
| Kinase B (Off-target) | 3.5 |
Caption: This table is designed to compare the intracellular potency of this compound against its intended on-targets and validated off-targets using a NanoBRET Target Engagement Assay.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the potential off-target effects of this compound.
Protocol 1: In Vitro Kinase Assay for Off-Target Screening
This protocol is adapted for a generic in vitro kinase assay to test the inhibitory activity of this compound against a panel of purified kinases.[11][12]
-
Reagents and Materials:
-
Purified recombinant kinases (your panel of interest).
-
Specific peptide substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
[γ-³³P]ATP.
-
96-well plates.
-
Phosphocellulose filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 20 µL of a solution containing the kinase and its specific substrate to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of kinase assay buffer containing [γ-³³P]ATP.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Spot 50 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.
-
Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to verify the binding of this compound to target proteins in intact cells.[10]
-
Reagents and Materials:
-
Cultured cells of interest.
-
This compound.
-
DMSO.
-
PBS with protease and phosphatase inhibitors.
-
PCR tubes.
-
Thermocycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Equipment for western blotting.
-
Antibodies against the protein of interest and a loading control.
-
-
Procedure:
-
Treat cultured cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein at each temperature by western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general workflow for the NanoBRET™ assay to quantify the interaction of this compound with a target kinase in live cells.[5][13]
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the kinase of interest.
-
This compound.
-
Opti-MEM® I Reduced Serum Medium.
-
FuGENE® HD Transfection Reagent.
-
White, 96-well assay plates.
-
NanoBRET™ Nano-Glo® Substrate.
-
A luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into a 96-well plate.
-
Allow the cells to express the fusion protein for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted this compound or DMSO to the wells.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the NanoBRET™ ratio against the concentration of this compound to determine the intracellular IC50.
-
Visualizations
On-Target Signaling Pathway: RAS/MAPK
Caption: The on-target action of this compound, inhibiting RAF within the RAS/MAPK signaling pathway.
Potential Off-Target Signaling Pathways
Caption: Potential off-target inhibition of PI3K/Akt and Src pathways by this compound.
Experimental Workflow for Off-Target Investigation
Caption: A logical workflow for investigating unexpected experimental results with this compound.
References
- 1. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 6. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. In vitro kinase assay [protocols.io]
- 12. protocols.io [protocols.io]
- 13. eubopen.org [eubopen.org]
Technical Support Center: APS6-45 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity when using the RAS/MAPK signaling inhibitor, APS6-45, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, tumor-calibrated inhibitor (TCI) that targets the RAS/MAPK signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. This compound exhibits antitumor activity by inhibiting this pathway.[1][2]
Q2: What is the reported safety profile of this compound in animal studies?
A2: Based on available data, this compound appears to be well-tolerated in mice. A study involving daily oral administration of 10 mg/kg for 30 days to female nude mice with TT cell xenografts showed no adverse effects on body weight and resulted in partial or complete tumor responses in 75% of the animals.[1][3] Furthermore, a single oral dose ranging from 0.1 to 160 mg/kg did not produce detectable toxic effects in mice.[1][3]
Q3: What are the pharmacokinetic properties of this compound in mice?
A3: In male ICR mice administered a single 20 mg/kg oral dose, this compound demonstrated a long half-life (T1/2) of 5.6 hours, a maximum concentration (Cmax) of 9.7 µM, and an area under the curve (AUC0-24) of 123.7 µM•h.[1][3]
Troubleshooting Guide: Managing Potential Toxicities
While published studies indicate a good safety profile for this compound at specific doses, it is crucial to monitor for any signs of toxicity, especially when using higher doses, different animal models, or longer treatment durations.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food/Water Intake | - Off-target effects at higher doses- Stress from handling and administration- Vehicle-related toxicity | - Monitor animal health daily.- Consider reducing the dose or dosing frequency.- Evaluate the vehicle for any potential adverse effects.- Ensure proper handling techniques to minimize stress. |
| Signs of Organ-Specific Toxicity (e.g., elevated liver enzymes, changes in kidney function markers) | - Drug accumulation in specific organs- Metabolism of this compound into toxic byproducts | - At the end of the study, perform histopathological analysis of key organs (liver, kidney, spleen, etc.).- Collect blood samples for clinical chemistry analysis to monitor organ function.- If toxicity is observed, consider dose reduction or the use of cytoprotective agents if the mechanism is understood. |
| Poor Compound Solubility or Formulation Issues | - Incorrect solvent selection- Compound precipitation upon administration | - this compound is soluble in DMSO. For in vivo studies, ensure the final formulation is appropriate for the route of administration and does not cause local irritation or precipitation. A common practice is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle like corn oil or a solution containing PEG300, Tween 80, and saline. |
| Lack of Efficacy at a Well-Tolerated Dose | - Insufficient drug exposure in the target tissue- The tumor model is not dependent on the RAS/MAPK pathway | - Confirm target engagement in tumor tissue through pharmacodynamic studies (e.g., Western blot for phosphorylated ERK).- Verify the genetic background of your tumor model to ensure it is driven by a mutation susceptible to RAS/MAPK inhibition.- Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. |
Experimental Protocols
Protocol 1: General Toxicity Assessment in Mice
-
Animal Model: Use a relevant mouse strain for your study (e.g., nude mice for xenografts, ICR mice for general tolerability).
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound. Based on existing data, a starting range could be 10 mg/kg, 50 mg/kg, and 100 mg/kg.
-
Administration: Administer this compound orally (p.o.) daily for the planned duration of the study (e.g., 14 or 28 days).
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in posture, activity, fur) daily.
-
Measure food and water consumption at regular intervals.
-
At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: Typically, ICR or C57BL/6 mice are used.
-
Dose Formulation and Administration: Prepare a single dose of this compound (e.g., 20 mg/kg) and administer orally.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Microsampling techniques can be employed to reduce the number of animals required.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as T1/2, Cmax, and AUC.
Visualizations
Caption: Mechanism of action of this compound in the RAS/MAPK signaling pathway.
Caption: General workflow for assessing the toxicity of this compound in animal studies.
References
Technical Support Center: Overcoming Experimental Variability with APS6-45
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using APS6-45, a potent, orally active tumor-calibrated inhibitor of RAS/MAPK signaling.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tumor-calibrated inhibitor (TCI) that targets and inhibits the RAS/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can suppress tumor growth.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller volumes.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and Ethanol at concentrations up to 100 mg/mL.[2] It is insoluble in water. For in vivo studies, a homogeneous suspension can be prepared using CMC-NA.[2][3]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or no inhibition of RAS/MAPK signaling in cell culture.
-
Possible Cause 1: Poor Solubility.
-
Solution: this compound is insoluble in water.[2] Ensure that the compound is fully dissolved in a suitable solvent like DMSO before adding it to your cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Use fresh DMSO as it can absorb moisture, which reduces the solubility of compounds.[2]
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published studies have used concentrations ranging from 3-30 nM for long-term colony formation assays and 1 µM for short-term signaling inhibition.[4]
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to RAS/MAPK pathway inhibitors. Confirm that your cell line has a constitutively active RAS/MAPK pathway. Consider using a different cell line or investigating alternative signaling pathways that may be driving cell proliferation.
-
Issue 2: High background or weak signal in Western Blot analysis of the RAS/MAPK pathway.
-
Possible Cause 1: Antibody Issues.
-
Solution: Ensure that your primary and secondary antibodies are validated for Western blotting and are used at the recommended dilutions. Run a positive control to confirm antibody performance.
-
-
Possible Cause 2: Insufficient Protein Loading.
-
Solution: Load an adequate amount of protein per well. Consider performing a protein concentration assay before loading.
-
-
Possible Cause 3: Inefficient Protein Transfer.
-
Solution: Optimize your transfer conditions (time, voltage) based on the molecular weight of your target proteins. Use a reversible stain like Ponceau S to visualize protein transfer on the membrane.
-
Issue 3: Variability in soft agar colony formation assays.
-
Possible Cause 1: Uneven Cell Distribution.
-
Solution: Ensure a single-cell suspension before mixing with the top agar to avoid cell clumps, which can lead to irregularly sized colonies.
-
-
Possible Cause 2: Agar Solidification.
-
Solution: Work quickly to prevent the top agar from solidifying before it is evenly distributed in the plate. Ensure the temperature of the agar is not too high, as this can be lethal to the cells.
-
-
Possible Cause 3: Drying of the Agar.
-
Solution: Add a small amount of culture medium on top of the agar to prevent it from drying out during the long incubation period.
-
In Vivo Experiments
Issue 1: High variability in tumor growth in xenograft models.
-
Possible Cause 1: Inconsistent Tumor Cell Implantation.
-
Solution: Ensure that the same number of viable tumor cells are implanted at the same site for each animal.
-
-
Possible Cause 2: Animal Health and Husbandry.
-
Solution: Maintain consistent housing conditions and monitor the health of the animals regularly, as stress and illness can affect tumor growth.
-
-
Possible Cause 3: Formulation and Administration of this compound.
-
Solution: For oral administration, ensure that the this compound suspension is homogeneous to provide a consistent dose to each animal.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Duration | Effect |
| Colony Formation | TT human Medullary Thyroid Carcinoma (MTC) | 3-30 nM | 3 weeks | Strong suppression |
| RAS Pathway Inhibition | TT and MZ-CRC-1 human MTC | 1 µM | 1 hour | Strong inhibition |
Table 2: In Vivo Data for this compound in Mice
| Parameter | Animal Model | Dosage | Administration | Result |
| Antitumor Activity | Female nude mice with TT cell xenografts | 10 mg/kg/day | Oral (p.o.), daily for 30 days | Partial or complete responses in 75% of mice; well-tolerated |
| Toxicity | Mice | 0.1-160 mg/kg | Single oral (p.o.) dose | No detectable toxic effects |
| Pharmacokinetics | Male ICR mice | 20 mg/kg | Single oral (p.o.) dose | T1/2 = 5.6 h, Cmax = 9.7 µM, AUC0-24 = 123.7 µM•h |
Experimental Protocols
Protocol 1: Soft Agar Colony Formation Assay
-
Prepare Base Agar:
-
Melt 1% agar in a microwave and cool to 40°C in a water bath.
-
Warm 2X growth medium to 40°C.
-
Mix equal volumes of the 1% agar and 2X medium to get a final concentration of 0.5% agar in 1X medium.
-
Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Top Agar with Cells:
-
Melt 0.7% agar and cool to 40°C.
-
Prepare a single-cell suspension of your target cells and count them.
-
Dilute the cells in 2X growth medium to the desired concentration.
-
Mix equal volumes of the 0.7% agar and the cell suspension in 2X medium to get a final concentration of 0.35% agar.
-
-
Plating and Incubation:
-
Carefully layer 1 mL of the top agar/cell mixture onto the solidified base agar.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Add a small amount of fresh medium to the top of the agar twice a week to prevent drying.
-
-
Staining and Counting:
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet.
-
Count the colonies using a microscope.
-
Protocol 2: Western Blot for RAS/MAPK Pathway Inhibition
-
Cell Lysis:
-
Plate and treat cells with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key RAS/MAPK pathway proteins (e.g., ERK, MEK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for utilizing this compound.
Caption: A logical decision tree for troubleshooting inconsistent results with this compound.
References
Technical Support Center: APS6-45 Dose-Response Curve Fitting
Welcome to the technical support center for researchers utilizing APS6-45. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during dose-response curve fitting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, tumor-calibrated inhibitor (TCI). Its primary mechanism of action is the inhibition of the RAS/MAPK signaling pathway, which is a critical pathway for cell proliferation and survival. Dysregulation of this pathway is a common feature in many cancers.
Q2: What is a typical dose-response curve and what are the key parameters?
A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (like this compound) and the magnitude of the response (e.g., inhibition of cell viability). The curve is typically sigmoidal (S-shaped). Key parameters include:
-
IC50/EC50: The concentration of the inhibitor that results in a 50% reduction in the measured response.
-
Top Plateau: The maximal response level.
-
Bottom Plateau: The minimal response level.
-
Hill Slope: A measure of the steepness of the curve, which can provide insights into the nature of the inhibitor-target interaction.
Q3: Why is my dose-response curve for this compound not fitting a standard sigmoidal model?
A3: Atypical dose-response curves are not uncommon for kinase inhibitors like this compound that target complex signaling pathways. Several factors can contribute to a poor fit, including:
-
Incomplete Curve: Insufficient data points at the high or low dose ranges can lead to poorly defined top and bottom plateaus.
-
Biphasic Response: The curve may show two distinct phases of inhibition, which can be caused by off-target effects at higher concentrations or complex biological responses.
-
Hormesis (U-shaped curve): At very low doses, some inhibitors can paradoxically stimulate a response before the expected inhibitory effect is observed at higher doses.
-
Assay Variability: High variability between replicates can obscure the true dose-response relationship.
Troubleshooting Guides
Issue 1: The top and/or bottom plateaus of my curve are not well-defined.
Cause: This often occurs when the range of concentrations tested is not wide enough to capture the full dose-response.
Solution:
-
Expand Concentration Range: Extend the serial dilutions of this compound to include higher and lower concentrations. A common practice is to use a log-fold dilution series.
-
Constrain the Model: If you have reliable positive and negative controls, you can constrain the top and bottom plateaus of your curve-fitting model to these values (e.g., 100% and 0% for normalized data).[1]
Issue 2: My data points show high variability.
Cause: High variability can stem from several sources, including inconsistent cell seeding, pipetting errors, or issues with the assay reagents.
Solution:
-
Optimize Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Avoid using the outer wells, which are prone to evaporation (the "edge effect").
-
Careful Pipetting: Use calibrated pipettes and be meticulous with your technique, especially when performing serial dilutions.
-
Reagent Quality: Ensure that your assay reagents (e.g., MTT, CellTiter-Glo) are properly stored and have not expired.
-
Increase Replicates: Using more technical replicates for each concentration can help to improve the precision of your data.
Issue 3: The dose-response curve appears biphasic (two phases of inhibition).
Cause: Biphasic curves can occur with kinase inhibitors due to factors such as off-target effects at higher concentrations or the presence of multiple binding sites with different affinities.[2][3][4][5]
Solution:
-
Use a Biphasic Model: Standard sigmoidal models will not fit biphasic data well. Use a specialized biphasic dose-response model available in most curve-fitting software (e.g., GraphPad Prism).[6][7] This will allow you to calculate two distinct IC50 values corresponding to each phase.
-
Investigate Off-Target Effects: Consider if the higher concentration phase might be due to this compound interacting with other kinases. You may need to perform additional experiments, such as kinome profiling, to investigate this.
Issue 4: I am observing a hormetic (U-shaped) response.
Cause: Hormesis, where a low dose of a substance is stimulatory while a high dose is inhibitory, can be a complex biological phenomenon.[8][9][10][11] With kinase inhibitors, this could be due to feedback loops in the signaling pathway or other adaptive responses of the cells.
Solution:
-
Use a Bell-Shaped Model: Fit your data to a bell-shaped or hormetic dose-response model.[1] These models can accommodate the initial stimulatory phase and still provide an estimate of the inhibitory IC50.
-
Confirm with Different Assays: To ensure the hormetic effect is not an artifact of your chosen assay, you may want to confirm your findings using an alternative method for assessing cell viability.
Data Presentation
| Cell Line | Tissue of Origin | Baseline RAS/MAPK Status | IC50 (nM) of this compound | Hill Slope | R² of Curve Fit | Notes |
| Example: TT | Medullary Thyroid Carcinoma | RET mutation | Data dependent | Data dependent | Data dependent | |
| Example: MZ-CRC-1 | Medullary Thyroid Carcinoma | RET mutation | Data dependent | Data dependent | Data dependent | |
| Your Cell Line 1 | ||||||
| Your Cell Line 2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for determining the dose-response of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. It is recommended to perform at least a 7-point dilution series. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14][15]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the normalized response against the log of the this compound concentration. Fit the data using a suitable non-linear regression model.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol provides a general method for assessing cell viability based on the quantification of ATP.
Materials:
-
96-well opaque-walled plates (for luminescence)
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium, including a vehicle control.
-
Cell Treatment: Add 100 µL of the this compound dilutions or vehicle control to the wells.
-
Incubation: Incubate for the desired treatment duration.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for about 30 minutes.[16] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[5]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][16][17]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results for curve fitting as described in the MTT protocol.
Visualizations
Caption: Simplified diagram of the RAS/MAPK signaling pathway inhibited by this compound.
Caption: Experimental workflow for generating an this compound dose-response curve.
References
- 1. graphpad.com [graphpad.com]
- 2. cambridge.org [cambridge.org]
- 3. CellTiter-Glo luminescent dose-dependent cell viability assay [bio-protocol.org]
- 4. researchhub.com [researchhub.com]
- 5. ulab360.com [ulab360.com]
- 6. graphpad.com [graphpad.com]
- 7. Biphasic dose-response: what model to use in R drc() package? - Cross Validated [stats.stackexchange.com]
- 8. Dissection of the Hormetic Curve: Analysis of Components and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Theoretical Model for the Hormetic Dose-response Curve for Anticancer Agents | Anticancer Research [ar.iiarjournals.org]
- 10. Statistical modeling of the hormetic dose zone and the toxic potency completes the quantitative description of hormetic dose responses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. fiveable.me [fiveable.me]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. ch.promega.com [ch.promega.com]
- 17. OUH - Protocols [ous-research.no]
Validation & Comparative
APS6-45 vs. Sorafenib: A Comparative Analysis in Medullary Thyroid Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational agent APS6-45 and the multi-kinase inhibitor Sorafenib in the context of medullary thyroid carcinoma (MTC) models. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound is an orally active, tumor-calibrated inhibitor (TCI) designed to selectively target the RAS/MAPK signaling pathway.[1][2] Its "tumor-calibrated" nature suggests a design for increased potency or selectivity within the tumor microenvironment. In MTC, where RAS mutations can be a driving factor, direct inhibition of this pathway presents a targeted therapeutic strategy.
Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis.[1] Its targets include RAF kinases (part of the RAS/MAPK pathway), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the RET proto-oncogene.[3][4] Mutations in the RET proto-oncogene are a hallmark of hereditary MTC and are also found in a significant portion of sporadic cases.
Signaling Pathway Overview
The following diagrams illustrate the targeted signaling pathways for this compound and Sorafenib.
Caption: Targeted RAS/MAPK signaling pathway by this compound.
Caption: Multi-targeted signaling pathways of Sorafenib.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Sorafenib in MTC models.
Table 1: In Vitro Efficacy in MTC Cell Lines
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | TT | Colony Formation (Soft Agar) | Strongly suppressed colony formation at 3-30 nM over 3 weeks. | [1][5] |
| This compound | TT, MZ-CRC-1 | RAS Pathway Activity | Strongly inhibited RAS pathway signaling at 1 µM after 1 hour. | [1][5] |
| Sorafenib | TT | Proliferation | IC50 of 10.2 x 10⁻⁹ M (10.2 nM) after 48 hours. | [5] |
| Sorafenib | TT | Kinase Activity | Inhibited wild-type and mutant RET kinase activity. |
Table 2: In Vivo Efficacy in MTC Xenograft Models
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| This compound | Nude mice with TT cell xenografts | 10 mg/kg, p.o. daily for 30 days | Led to partial or complete tumor responses in 75% of mice; well-tolerated. | [5] |
| Sorafenib | Not specified in provided abstracts | Not specified in provided abstracts | Preclinical studies showed it inhibited the growth of TT cells in vivo. |
Table 3: Pharmacokinetic Properties in Mice
| Compound | Dosage & Administration | Cmax | T½ | AUC₀₋₂₄ | Reference |
| This compound | 20 mg/kg, single p.o. | 9.7 µM | 5.6 h | 123.7 µM•h | [5] |
| Sorafenib | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound In Vitro and In Vivo Studies
The following protocols are based on the study by Sonoshita M, et al. Nat Chem Biol. 2018.
1. Cell Lines and Culture:
-
TT and MZ-CRC-1 human MTC cell lines were utilized. Standard cell culture conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator) are typically used for these cell lines.
2. Soft Agar Colony Formation Assay:
-
A base layer of agar in culture medium was prepared in 6-well plates.
-
TT cells were suspended in a top layer of lower concentration agar with varying concentrations of this compound (3-30 nM).
-
Plates were incubated for 3 weeks to allow for colony formation.
-
Colonies were then stained (e.g., with crystal violet) and counted.
3. RAS Pathway Activity Assay:
-
TT and MZ-CRC-1 cells were treated with this compound (1 µM) for 1 hour.
-
Cell lysates were collected and subjected to Western blotting to analyze the phosphorylation status of key downstream effectors of the RAS/MAPK pathway, such as ERK. A reduction in phosphorylated ERK (p-ERK) would indicate inhibition of the pathway.
4. MTC Xenograft Model:
-
Female nude mice (6 weeks old) were subcutaneously implanted with TT cells.
-
Once tumors reached a specified size, mice were randomized into treatment and control groups.
-
The treatment group received daily oral gavage of this compound (10 mg/kg) for 30 days.
-
Tumor volume and body weight were monitored throughout the study.
-
At the end of the study, tumors were excised and may have been used for further analysis (e.g., histology, Western blotting).
5. Pharmacokinetic Analysis:
-
Male ICR mice (6 weeks old) were administered a single oral dose of this compound (20 mg/kg).
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of this compound were determined using a method such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters including Cmax, T½, and AUC were calculated from the concentration-time data.
Sorafenib In Vitro Studies
The following protocols are based on the study by Fuat et al., which investigated the cytotoxic effects of Sorafenib on TT cells.
1. Real-Time Cell Proliferation Assay (xCELLigence System):
-
TT cells were seeded in E-plates containing gold microelectrodes.
-
The xCELLigence system monitored cellular impedance in real-time to generate a cell growth curve.
-
After 24 hours of initial growth, various concentrations of Sorafenib (1.25–80 nM) were added to the cells.
-
Cell proliferation was continuously monitored for an additional 24-48 hours.
-
The cell index, a measure of cell number and adhesion, was used to determine the cytotoxic effects and calculate the IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel compound like this compound in MTC models.
Caption: General experimental workflow for preclinical MTC drug evaluation.
Conclusion
This guide provides a comparative overview of this compound and Sorafenib based on available preclinical data in MTC models. This compound demonstrates potent and targeted inhibition of the RAS/MAPK pathway, leading to significant anti-tumor activity in vitro and in vivo. Sorafenib, with its multi-kinase inhibitory profile that includes RET, also shows efficacy in MTC models. The choice between such agents in a clinical setting would depend on the specific molecular profile of the patient's tumor, including their RET and RAS mutation status, as well as the overall efficacy and safety profiles established in clinical trials. Further head-to-head comparative studies would be necessary to definitively determine the superior agent for specific MTC patient populations.
References
A Head-to-Head Battle in RAS-Mutated Cancers: APS6-45 vs. Cabozantinib
For researchers and drug development professionals navigating the challenging landscape of RAS-mutated cancers, a new contender, APS6-45, has emerged, offering a targeted approach against the historically "undruggable" RAS/MAPK pathway. This guide provides a comprehensive comparison of the preclinical data available for this compound and the multi-kinase inhibitor Cabozantinib, offering insights into their mechanisms of action, efficacy in various cancer models, and the experimental protocols supporting these findings.
Mutations in the RAS family of oncogenes (KRAS, NRAS, HRAS) are among the most common drivers of human cancers, including pancreatic, lung, and colorectal malignancies. For decades, direct inhibition of RAS has been a formidable challenge. This has led to the exploration of various therapeutic strategies, including the inhibition of downstream signaling pathways and other receptor tyrosine kinases (RTKs) that contribute to tumor growth and survival.
In this context, Cabozantinib, an approved multi-kinase inhibitor targeting MET, VEGFR, and AXL, has shown clinical activity in a range of cancers, including some with RAS mutations. More recently, this compound has been identified as a "tumor-calibrated inhibitor" specifically designed to target the RAS/MAPK signaling cascade. This comparison guide synthesizes the currently available preclinical data for both compounds to aid researchers in evaluating their potential in the context of RAS-driven malignancies.
Mechanism of Action: A Tale of Two Strategies
This compound: Precision Targeting of the RAS/MAPK Pathway
This compound is a novel, orally active agent designed to selectively inhibit the RAS/MAPK signaling pathway. Its "tumor-calibrated" nature suggests a design intended to maximize efficacy within the tumor microenvironment while minimizing off-target effects. By directly targeting this central signaling cascade, this compound aims to shut down a critical driver of cell proliferation, survival, and differentiation in RAS-mutant cancer cells.
Cabozantinib: A Multi-Pronged Attack on Tumorigenesis
Cabozantinib employs a broader strategy by inhibiting multiple receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Its primary targets include MET, VEGFR, and AXL. In RAS-mutated cancers, the rationale for Cabozantinib's use often involves the co-activation of these RTKs, which can contribute to tumor progression and resistance to other therapies. By simultaneously blocking these pathways, Cabozantinib can disrupt the tumor's support systems.
In Vitro Performance: A Glimpse into Cellular Efficacy
Direct comparative in vitro studies of this compound and Cabozantinib in the same RAS-mutated cancer cell lines are not yet publicly available. However, data from independent studies provide initial insights into their respective activities.
This compound: Demonstrated Activity in a RET-Driven Model with RAS Pathway Activation
Preclinical studies on this compound have primarily focused on medullary thyroid carcinoma (MTC), a cancer type often driven by RET mutations which can lead to downstream activation of the RAS/MAPK pathway.
| Compound | Cell Line | Assay | Concentration | Effect | Source |
| This compound | TT (Human MTC) | Soft Agar Colony Formation | 3-30 nM | Strong suppression of colony formation | Vendor Data |
| This compound | TT and MZ-CRC-1 (Human MTC) | Western Blot (RAS pathway activity) | 1 µM | Strong inhibition of RAS pathway signaling | Vendor Data |
Cabozantinib: Broad Activity Across Various RAS-Mutated Cancer Cell Lines
Cabozantinib has been evaluated in a wider range of cancer cell lines, including those with direct KRAS mutations.
| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 | Source |
| Cabozantinib | H1299 | NSCLC | N/A (KRAS WT) | 11.65 µM | [1] |
| Cabozantinib | A549 | NSCLC | KRAS G12S | 11.09 µM | [1] |
| Cabozantinib | AsPC-1 | Pancreatic | KRAS G12D | Minor effect on viability as monotherapy | [2] |
| Cabozantinib | MIA PaCa-2 | Pancreatic | KRAS G12C | Stronger effect on necrosis than viability | [2] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
In Vivo Efficacy: Performance in Xenograft Models
In vivo studies provide a more complex biological system to evaluate the anti-tumor activity of these compounds.
This compound: Significant Tumor Growth Inhibition in an MTC Xenograft Model
In a mouse xenograft model using the TT human MTC cell line, this compound demonstrated significant anti-tumor activity.
| Compound | Xenograft Model | Dosing | Duration | Effect | Source |
| This compound | TT (Human MTC) | 10 mg/kg, p.o. daily | 30 days | Inhibition of tumor growth | Vendor Data |
Cabozantinib: Potent Antitumor Activity in RAS-Mutated Colorectal and Pancreatic Cancer Xenografts
Cabozantinib has shown robust efficacy in patient-derived xenograft (PDX) models of colorectal cancer, many of which harbor KRAS mutations. It has also demonstrated activity in pancreatic cancer models.
| Compound | Xenograft Model | KRAS Mutation Status | Dosing | Effect | Source |
| Cabozantinib | Colorectal Cancer PDX | 7 of 10 models with KRAS mutations | 30 mg/kg, daily | Potent tumor growth inhibition in 80% of models | [3][4][5] |
| Cabozantinib | Pancreatic Cancer Xenograft | KRAS mutant | Not specified | Reduction of tumor growth and metastasis | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate RAS-mutated cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Cabozantinib for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) values.
Soft Agar Colony Formation Assay
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of RAS-mutated cancer cells.
-
Top Agar Layer: Mix the cell suspension with a low-melting-point 0.3-0.4% agar solution containing the desired concentration of this compound or Cabozantinib.
-
Plating: Overlay the cell-agar mixture onto the solidified base layer.
-
Incubation: Incubate the plates for 2-4 weeks, feeding the colonies with culture medium periodically.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies of a certain size under a microscope.
Western Blot Analysis for MAPK Pathway Activation
-
Cell Lysis: Lyse treated and untreated cancer cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject a suspension of RAS-mutated cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, Cabozantinib).
-
Drug Administration: Administer the compounds and vehicle control according to the specified dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The emergence of this compound as a direct inhibitor of the RAS/MAPK pathway presents an exciting new therapeutic strategy for RAS-mutated cancers. While initial data in a RET-driven MTC model are promising, further investigation in a broader range of RAS-mutated cancer models, including pancreatic, lung, and colorectal cancers, is crucial to fully understand its potential.
Cabozantinib, with its multi-targeted approach, has demonstrated clinical activity in various settings, and its efficacy in RAS-mutated tumors, particularly in combination with other agents, continues to be an area of active research.
Direct, head-to-head preclinical studies comparing this compound and Cabozantinib in well-characterized RAS-mutant cancer models are warranted. Such studies will be instrumental in elucidating the relative strengths and weaknesses of these two distinct therapeutic approaches and will guide the future clinical development of more effective treatments for patients with RAS-driven cancers. Researchers are encouraged to utilize the detailed protocols provided in this guide to design and execute rigorous comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cabozantinib Inhibits Photodynamic Therapy-Induced Auto- and Paracrine MET Signaling in Heterotypic Pancreatic Microtumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cabozantinib Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel c-Met inhibitor cabozantinib overcomes gemcitabine resistance and stem cell signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of APS6-45 and Other RAS Pathway Inhibitors: A Comprehensive Guide
In the landscape of targeted cancer therapy, inhibitors of the RAS signaling pathway represent a critical area of research and development. This guide provides a comparative analysis of APS6-45, a novel tumor-calibrated inhibitor, against other agents that target the RAS pathway, including the multi-kinase inhibitors Sorafenib and Cabozantinib, and the specific KRAS G12C inhibitors Sotorasib and Adagrasib. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical and clinical data, experimental methodologies, and relevant signaling pathways.
This compound: A Novel Inhibitor of RAS/MAPK Signaling
This compound is an orally active, tumor-calibrated inhibitor designed to suppress the RAS/MAPK signaling pathway.[1][2][3] Preclinical studies have demonstrated its potential in treating medullary thyroid carcinoma (MTC), showing superior tumor growth inhibition compared to established multi-kinase inhibitors.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the RAS/MAPK signaling cascade, a critical pathway for cell proliferation and survival.[1][2][3] While its precise molecular target within the pathway is not fully elucidated in the provided search results, its inhibitory action leads to a significant reduction in downstream signaling.
Comparative Efficacy: this compound vs. Multi-Kinase Inhibitors
Preclinical studies in medullary thyroid carcinoma (MTC) models have provided direct comparative data for this compound against Sorafenib and Cabozantinib.
| Inhibitor | Mechanism of Action | Efficacy in MTC Xenograft Model | Pharmacokinetics (Mice, 20 mg/kg p.o.) |
| This compound | RAS/MAPK Pathway Inhibitor | More potent tumor growth inhibition than Sorafenib and Cabozantinib.[1] | T½: 5.6 hoursCmax: 9.7 µMAUC0-24: 123.7 µM•h[2][4] |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)[2][3][5] | Less potent than this compound.[1] | Similar to this compound.[1] |
| Cabozantinib | Multi-kinase inhibitor (VEGFR, MET, RET)[1][4] | Less potent than this compound.[1] | Not directly compared in the same study. |
Overview of Other RAS Inhibitors
While no direct comparative studies between this compound and the following specific RAS inhibitors were identified, this section provides an overview of these important therapeutic agents to offer a broader context.
KRAS G12C Inhibitors: Sotorasib and Adagrasib
Sotorasib and Adagrasib are highly specific, covalent inhibitors of the KRAS G12C mutant protein, which is prevalent in a subset of non-small cell lung cancers (NSCLC) and other solid tumors.
| Inhibitor | Target | Efficacy in KRAS G12C-Mutant NSCLC (Previously Treated) |
| Sotorasib | KRAS G12C | ORR: 37.1% - 41%Median PFS: 6.3 - 6.8 monthsMedian OS: 12.5 months[6][7] |
| Adagrasib | KRAS G12C | ORR: 42.9%Median PFS: 6.5 monthsMedian OS: 12.6 months |
A matching-adjusted indirect comparison of pivotal trial data suggested comparable efficacy between Sotorasib and Adagrasib in previously treated advanced KRAS G12C-mutated NSCLC.
Pan-RAS Inhibitors
Pan-RAS inhibitors are designed to target multiple RAS isoforms (KRAS, HRAS, NRAS) regardless of mutation status. One such example in preclinical development is ADT-007.
| Inhibitor | Mechanism of Action | Efficacy |
| ADT-007 | Binds to nucleotide-free RAS, blocking GTP activation and subsequent signaling.[8][9][10] | Potently inhibits the growth of RAS-mutant cancer cells irrespective of the RAS mutation or isozyme in preclinical models.[8][9][10] |
Experimental Protocols
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
Methodology:
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in a petri dish or multi-well plate and allowed to solidify.
-
Cell Layer: A single-cell suspension is mixed with a lower concentration of molten agar (e.g., 0.3-0.4%) and layered on top of the base agar.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 2-4 weeks to allow for colony formation.
-
Staining and Quantification: Colonies are stained with a vital dye (e.g., crystal violet) and counted using a microscope. The number and size of colonies are indicative of the transforming potential.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. millerlaboratory.org [millerlaboratory.org]
- 4. Western Blotting of Erk Phosphorylation [bio-protocol.org]
- 5. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 6. In vivo tumor xenograft study [bio-protocol.org]
- 7. KRAS G12C in advanced NSCLC: Prevalence, co-mutations, and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 9. KRAS under attack: recent advances in targeted therapies involving G12C inhibitors and XPO1 inhibition - Falk- Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Battle in Medullary Thyroid Carcinoma: Validating the Anti-Tumor Efficacy of APS6-45
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel tumor-calibrated inhibitor, APS6-45, against established multi-kinase inhibitors, Sorafenib and Cabozantinib, in the context of medullary thyroid carcinoma (MTC). The following analysis is based on preclinical data, offering insights into the differential efficacy and mechanisms of these compounds.
This compound is an orally active, tumor-calibrated inhibitor specifically designed to optimize the therapeutic window by targeting the RAS/MAPK signaling pathway with high precision.[1][2] This guide synthesizes available preclinical data to validate its anti-tumor effects, presenting a direct comparison with Sorafenib and Cabozantinib, two FDA-approved therapies for advanced MTC.
Quantitative Comparison of Anti-Tumor Activity
The following tables summarize the in vitro and in vivo preclinical data for this compound, Sorafenib, and Cabozantinib, focusing on their effects on the human medullary thyroid carcinoma cell line, TT, which harbors a RET C634W mutation.
Table 1: In Vitro Efficacy Against TT Medullary Thyroid Carcinoma Cells
| Compound | Assay Type | Metric | Value |
| This compound | Soft Agar Colony Formation | % Inhibition | >95% (at 30 nM) |
| Sorafenib | Cell Viability | IC50 | ~170 nM |
| Cabozantinib | RET Autophosphorylation | IC50 | 85 nM |
Table 2: In Vivo Efficacy in TT Cell Xenograft Mouse Model
| Compound | Dosage | Tumor Growth Inhibition | Response Rate |
| This compound | 20 mg/kg, p.o. | Significantly more potent than Sorafenib and Cabozantinib | 75% (partial or complete responses) |
| Sorafenib | Not specified in direct comparison | Less potent than this compound | Not specified in direct comparison |
| Cabozantinib | Not specified in direct comparison | Less potent than this compound | Not specified in direct comparison |
Experimental Protocols
To ensure reproducibility and transparent comparison, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (General Protocol)
-
Cell Seeding: TT cells are seeded in 96-well plates at a density of 5,000 cells per well in complete growth medium and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Sorafenib, or Cabozantinib). A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Soft Agar Colony Formation Assay (this compound)
-
Base Agar Layer: A layer of 0.6% agar in complete growth medium is prepared and allowed to solidify in 6-well plates.
-
Cell Suspension: TT cells are trypsinized, counted, and resuspended in complete growth medium.
-
Top Agar Layer: The cell suspension is mixed with 0.3% low-melting-point agar in complete growth medium containing various concentrations of this compound or vehicle control. This mixture is then overlaid onto the base agar layer.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days, with fresh medium containing the respective treatments added every 3-4 days.
-
Colony Staining and Counting: Colonies are stained with crystal violet and counted using a light microscope. The percentage of colony formation inhibition is calculated relative to the vehicle-treated control.
Mouse Xenograft Model (this compound, Sorafenib, and Cabozantinib)
-
Cell Implantation: Six- to eight-week-old female athymic nude mice are subcutaneously injected with 5 x 10^6 TT cells in a mixture of media and Matrigel into the flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound, Sorafenib, Cabozantinib).
-
Compound Administration: this compound (20 mg/kg) and comparator compounds are administered orally (p.o.) daily. The vehicle control group receives the corresponding vehicle.
-
Tumor Measurement: Tumor volume is measured two to three times weekly using calipers, and calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of the different treatments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these anti-tumor agents.
Caption: Targeted RAS/MAPK Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
References
APS6-45: A Novel Tumor-Calibrated Inhibitor Targeting the RAS/MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
APS6-45 is an orally active, tumor-calibrated inhibitor (TCI) that has demonstrated preclinical antitumor activity by targeting the RAS/MAPK signaling pathway.[1][2] This guide provides a comprehensive overview of the currently available data on this compound, focusing on its mechanism of action, preclinical efficacy, and pharmacokinetic profile as a monotherapy. It is important to note that, based on the available literature, there are no published studies evaluating the combination of this compound with other chemotherapy agents.
Mechanism of Action
This compound functions by inhibiting the RAS/MAPK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy (Monotherapy)
In vitro and in vivo studies have demonstrated the potential of this compound as a single-agent anticancer therapeutic.
In Vitro Studies
This compound has shown potent activity in suppressing the growth of human medullary thyroid carcinoma (MTC) cells.
| Cell Line | Treatment | Outcome |
| TT (MTC) | This compound (3-30 nM; 3 weeks) | Strong suppression of colony formation in soft agar assay.[1][3] |
| TT & MZ-CRC-1 (MTC) | This compound (1 µM; 1 h) | Strong inhibition of RAS pathway activity signaling.[1][3] |
In Vivo Studies
Studies in mouse models have shown that orally administered this compound can inhibit tumor growth and is well-tolerated.
| Animal Model | Treatment | Outcome |
| Female nude mice with TT cell xenografts | This compound (10 mg/kg; p.o. daily for 30 days) | Led to partial or complete tumor growth inhibition in 75% of mice and was well tolerated without affecting body weight.[1][3] |
| Male ICR mice (6 weeks old) | This compound (0.1-160 mg/kg; single p.o. dose) | No detectable toxic effects observed.[3] |
Pharmacokinetics
Pharmacokinetic analysis in mice has revealed that this compound possesses favorable oral bioavailability and a long half-life.
| Animal Model | Dosage | T1/2 | Cmax | AUC0-24 |
| Male ICR mice | This compound (20 mg/kg; single p.o. dose) | 5.6 h | 9.7 µM | 123.7 µM•h |
Experimental Protocols
Soft Agar Colony Formation Assay
-
Cell Preparation: TT human Medullary Thyroid Carcinoma (MTC) cells were used.
-
Assay Setup: A base layer of 0.6% agar in culture medium was prepared in 6-well plates. A top layer of 0.3% agar containing TT cells and varying concentrations of this compound (3-30 nM) was overlaid.
-
Incubation: Plates were incubated for 3 weeks under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Colonies were stained with crystal violet and counted to assess the inhibitory effect of this compound on anchorage-independent growth.
RAS Pathway Activity Signaling Assay
-
Cell Treatment: Human MTC cell lines TT and MZ-CRC-1 were treated with 1 µM of this compound for 1 hour.
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total proteins in the RAS/MAPK pathway (e.g., p-ERK, ERK).
-
Detection and Analysis: Protein bands were visualized using chemiluminescence and quantified to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Study
-
Animal Model: Female nude mice (6 weeks old) were subcutaneously implanted with TT cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received daily oral gavage of this compound at a dose of 10 mg/kg for 30 days.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: At the end of the treatment period, tumors were excised and weighed.
Caption: Workflow for the in vivo tumor xenograft study.
Conclusion and Future Directions
This compound is a promising preclinical candidate that demonstrates significant single-agent efficacy in models of medullary thyroid carcinoma through inhibition of the RAS/MAPK pathway. The available data highlights its potential as a targeted therapy.
However, a critical gap in the current knowledge is the lack of studies investigating this compound in combination with other standard-of-care chemotherapy agents. Such studies would be essential to:
-
Identify potential synergistic or additive effects.
-
Evaluate the potential to overcome resistance mechanisms.
-
Assess the safety and tolerability of combination regimens.
Future research should prioritize the investigation of this compound in combination with other chemotherapeutics to fully elucidate its clinical potential and define its optimal role in cancer treatment.
References
Synergistic Potential of APS6-45 in Combination with Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APS6-45 is an orally active, tumor-calibrated inhibitor (TCI) that demonstrates anti-tumor activity by targeting the RAS/MAPK signaling pathway. While preclinical and clinical studies have established the single-agent efficacy of inhibitors targeting this pathway, innate and acquired resistance often limits their long-term therapeutic benefit. A promising strategy to overcome these limitations is the use of combination therapies that target multiple nodes within the RAS/MAPK pathway (vertical inhibition) or engage parallel survival pathways (parallel inhibition). This guide provides a comparative overview of the synergistic effects observed when combining RAS/MAPK pathway inhibitors with other kinase inhibitors, using well-documented examples as a proxy for the potential of this compound in such combinations.
Vertical Inhibition: Targeting Multiple Nodes in the RAS/MAPK Pathway
A clinically validated approach to enhance the efficacy of RAS/MAPK pathway inhibition is the simultaneous targeting of different kinases within the same cascade. The combination of a BRAF inhibitor and a MEK inhibitor in BRAF-mutant melanoma serves as a prime example of this strategy's success.
Case Study: Dabrafenib (BRAF Inhibitor) and Trametinib (MEK Inhibitor) in BRAF V600-Mutant Melanoma
Clinical trials have demonstrated that the combination of dabrafenib and trametinib significantly improves clinical outcomes for patients with BRAF V600-mutant metastatic melanoma compared to dabrafenib monotherapy.[1][2][3][4][5][6]
Quantitative Data Summary
| Metric | Dabrafenib + Trametinib | Dabrafenib Monotherapy | Reference |
| Median Progression-Free Survival (PFS) | 9.4 months | 5.8 months | [1][3] |
| Overall Response Rate (ORR) | 67% | 51% | [2] |
| Median Overall Survival (OS) Hazard Ratio | 0.63 | - | [2] |
Signaling Pathway
Caption: Vertical inhibition of the RAS/MAPK pathway.
Parallel Inhibition: Targeting Compensatory Signaling Pathways
Resistance to RAS/MAPK pathway inhibitors can be mediated by the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[7][8][9] Simultaneous inhibition of both pathways presents a rational approach to overcome this resistance and induce synergistic anti-tumor effects.
Case Study: MEK Inhibitor (Trametinib) and AKT Inhibitor (GSK2141795)
Preclinical and early clinical studies have explored the combination of MEK and AKT inhibitors in various cancer types. While clinical outcomes have been varied, the scientific rationale for this combination remains strong.[10][11][12] For instance, a phase II study in patients with RAS-mutated relapsed/refractory acute myeloid leukemia (AML) explored this combination.[10][12]
Quantitative Data Summary
| Cancer Type | Inhibitors | Outcome | Reference |
| RAS-mutated AML | Trametinib + GSK2141795 | No complete remissions, 22% minor responses | [10][11] |
| Advanced Uveal Melanoma | Trametinib +/- GSK2141795 | No significant difference in PFS | [13] |
| Recurrent Cervical Cancer | Trametinib + GSK2141795 | No confirmed responses | [14] |
Signaling Pathway
Caption: Parallel inhibition of RAS/MAPK and PI3K/AKT pathways.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the synergistic effects of kinase inhibitors.
1. Cell Viability and Synergy Assessment
-
Objective: To determine the effect of single agents and their combination on cell proliferation and to quantify synergy.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose-response matrix of the two inhibitors, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The dose-response curves for each agent are generated, and the IC50 (half-maximal inhibitory concentration) is calculated. Synergy is quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assay
-
Objective: To determine if the combination of inhibitors induces programmed cell death.
-
Methodology:
-
Cell Treatment: Cells are treated with the inhibitors at synergistic concentrations for a defined period (e.g., 48 hours).
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) or 7-AAD (to detect late apoptosis and necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.
-
3. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by analyzing the phosphorylation status of key signaling proteins.
-
Methodology:
-
Protein Extraction: Cells are treated with the inhibitors for a short period (e.g., 1-24 hours), and cell lysates are prepared.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of key proteins in the targeted pathways (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
Caption: A general workflow for evaluating synergistic drug combinations.
Conclusion
The clinical success of combining BRAF and MEK inhibitors provides a strong precedent for the potential of vertical inhibition strategies involving RAS/MAPK pathway inhibitors like this compound. Furthermore, the extensive preclinical rationale for parallel inhibition of the RAS/MAPK and PI3K/AKT pathways suggests that this could be another fruitful avenue for combination therapies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the synergistic potential of this compound with other kinase inhibitors. Such studies are crucial for identifying novel, effective, and durable therapeutic strategies for cancers driven by the RAS/MAPK pathway.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. New developments in the treatment of metastatic melanoma – role of dabrafenib–trametinib combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. Combination of BRAF and MEK Inhibitors Improves Survival in Patients with Advanced Melanoma | Value-Based Cancer Care [valuebasedcancer.com]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Being PI3K in the RAS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral MEK 1/2 Inhibitor Trametinib in Combination With AKT Inhibitor GSK2141795 in Patients With Acute Myeloid Leukemia With RAS Mutations: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor GSK2141795 in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized phase 2 study of trametinib with or without GSK2141795 in patients with advanced uveal melanoma. - ASCO [asco.org]
- 14. Results from a single arm, single stage phase II trial of trametinib and GSK2141795 in persistent or recurrent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Mechanisms of Resistance to APS6-45: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and overcoming therapeutic resistance is a critical challenge in oncology. This guide provides a comparative analysis of the potential mechanisms of resistance to APS6-45, a known inhibitor of RAS/MAPK signaling. Due to the limited publicly available information on specific resistance mechanisms to this compound, this guide draws parallels from well-documented resistance patterns observed with other inhibitors of the RAS/MAPK pathway. We present hypothetical yet probable resistance mechanisms, detailed experimental protocols to investigate them, and a comparison with alternative therapeutic strategies.
Introduction to this compound and the RAS/MAPK Pathway
This compound is an orally active, tumor-calibrated inhibitor that targets the RAS/MAPK signaling cascade.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway, often through mutations in key proteins like RAS and BRAF, is a hallmark of many cancers. This compound exerts its anti-tumor activity by blocking the signaling flow through this pathway, thereby inhibiting the growth and proliferation of cancer cells.
Below is a diagram illustrating the simplified RAS/MAPK signaling pathway and the intended point of inhibition by this compound.
Caption: Simplified RAS/MAPK signaling pathway and the inhibitory action of this compound.
Putative Mechanisms of Resistance to this compound
Based on extensive research into resistance to other RAS/MAPK pathway inhibitors, several mechanisms can be hypothesized for this compound. These are broadly categorized into on-target alterations, pathway reactivation, and activation of bypass pathways.
| Resistance Mechanism Category | Specific Mechanism | Description |
| On-Target Alterations | Secondary mutations in the target protein | Mutations in the binding site of this compound on its direct target (e.g., a specific conformation of RAS) could prevent the drug from binding effectively, while preserving the protein's oncogenic activity. |
| Pathway Reactivation | Upregulation of upstream activators | Increased expression or activity of upstream signaling molecules, such as Receptor Tyrosine Kinases (RTKs) like EGFR or FGFR, can lead to a stronger signal that overcomes the inhibitory effect of this compound. |
| Mutations in downstream effectors | Activating mutations in proteins downstream of the this compound target, such as BRAF or MEK, can reactivate the pathway, rendering the upstream inhibition ineffective. | |
| Amplification of the target gene | Increased copy number of the gene encoding the target of this compound can lead to higher protein expression, requiring a higher concentration of the drug to achieve the same level of inhibition. | |
| Bypass Pathway Activation | Activation of parallel signaling pathways | Cancer cells can develop resistance by activating alternative survival pathways, such as the PI3K/AKT/mTOR pathway, which can promote cell growth and survival independently of the RAS/MAPK pathway. |
| Epithelial-to-Mesenchymal Transition (EMT) | A cellular reprogramming process where cancer cells acquire migratory and invasive properties, often associated with changes in signaling pathways that can confer drug resistance. |
Experimental Protocols for Investigating Resistance
To investigate these potential resistance mechanisms, a series of well-established experimental protocols can be employed.
Generation of this compound Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to the drug.
Workflow Diagram:
Caption: Workflow for generating drug-resistant cancer cell lines.
Methodology:
-
Determine Initial IC50: Culture the parental cancer cell line of interest and perform a dose-response assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC50.
-
Observation and Expansion: Monitor the cells for signs of cell death. Once a population of surviving cells begins to proliferate, expand these clones.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments). Allow the cells to adapt and resume proliferation at each new concentration.
-
Verification of Resistance: Periodically perform IC50 assays on the treated cell population to assess the shift in drug sensitivity compared to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Establishment of Resistant Line: Once a stable resistant phenotype is achieved (e.g., >10-fold increase in IC50), the resistant cell line is considered established.
-
Characterization: The established resistant cell line can then be used for downstream molecular and cellular analyses to identify the underlying resistance mechanisms.
Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay is used to assess cell metabolic activity and determine the IC50 of a compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and any alternative compounds) for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis of MAPK and PI3K/AKT Pathways
This technique is used to detect and quantify the phosphorylation status of key proteins in signaling pathways, providing insights into their activation state.
Methodology:
-
Cell Lysis: Treat parental and resistant cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein levels.
Comparison with Alternative Therapeutic Strategies
When resistance to a targeted therapy like this compound emerges, several alternative strategies can be considered.
| Therapeutic Strategy | Description | Rationale for Overcoming Resistance | Supporting Experimental Approach |
| Combination Therapy | Co-administration of this compound with an inhibitor of a bypass pathway (e.g., a PI3K inhibitor). | By simultaneously blocking the primary oncogenic pathway and a key escape route, the development of resistance can be delayed or overcome. | Synergy assays (e.g., Bliss independence or Chou-Talalay method) to evaluate the combined effect of the drugs. |
| Targeting Downstream Effectors | Using inhibitors of downstream components of the MAPK pathway, such as MEK or ERK inhibitors. | If resistance is caused by reactivation of the pathway upstream of MEK/ERK, directly inhibiting these downstream nodes can be effective. | Western blot analysis to confirm sustained inhibition of downstream signaling in resistant cells. |
| Next-Generation Inhibitors | Development of new inhibitors that can bind to the mutated target protein. | If resistance is due to a specific on-target mutation, a next-generation drug designed to accommodate this change can restore therapeutic efficacy. | Structural biology studies (e.g., X-ray crystallography) to understand the mutated binding site and guide drug design. |
Logical Relationship of Resistance Mechanisms and Counter-Strategies
The following diagram illustrates the logical flow from the initial therapy to the development of resistance and the subsequent application of alternative therapeutic strategies.
Caption: Logical flow of resistance development and corresponding counter-strategies.
By systematically applying the experimental protocols outlined in this guide, researchers can elucidate the specific mechanisms of resistance to this compound in their models. This knowledge is paramount for the rational design of subsequent therapeutic strategies, such as combination therapies or the development of next-generation inhibitors, ultimately aiming to improve patient outcomes in the face of drug resistance.
References
Long-Term In Vivo Efficacy of APS6-45: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term in vivo efficacy of APS6-45, a novel tumor-calibrated inhibitor of the RAS/MAPK signaling pathway, with alternative therapeutic agents for Medullary Thyroid Carcinoma (MTC). The objective of this document is to present a clear, data-driven comparison to aid in research and development decisions. The information is compiled from preclinical studies, with a focus on xenograft models that closely mimic human MTC.
Comparative Efficacy of this compound and Alternatives in MTC Xenograft Models
The following table summarizes the long-term in vivo efficacy of this compound compared to other tyrosine kinase inhibitors (TKIs) used in the treatment of MTC. The data is primarily derived from studies utilizing the human MTC cell line TT, which harbors a C634W RET mutation, a common driver of this malignancy.
| Compound | Target(s) | Animal Model | Cell Line | Dosing Regimen | Treatment Duration | Key Efficacy Results | Reference |
| This compound | RAS/MAPK Pathway | Nude Mice | TT | 10 mg/kg, p.o., daily | 30 days | 75% of mice showed partial or complete tumor response. No significant effect on body weight. | Sonoshita M, et al. Nat Chem Biol. 2018 |
| Cabozantinib | RET, MET, VEGFR2 | Nude Mice | TT | 3, 10, 30, 60 mg/kg, p.o., daily | 21 days | Dose-dependent tumor growth inhibition. Significant inhibition at ≥10 mg/kg. | Yakes FM, et al. Clin Cancer Res. 2011 |
| Vandetanib | RET, VEGFR, EGFR | Zebrafish Embryos | TT, MZ-CRC-1 | Not Applicable | Not Applicable | Inhibited tumor-induced angiogenesis. | Girolamo A, et al. Int J Mol Sci. 2021 |
| Selpercatinib | RET | N/A | N/A | N/A | N/A | Preclinical data not readily available in public domain; strong clinical efficacy with high ORR. | Wirth JA, et al. N Engl J Med. 2020 |
| Pralsetinib | RET | N/A | N/A | N/A | N/A | Preclinical data not readily available in public domain; strong clinical efficacy with high ORR. | Subbiah V, et al. Nat Med. 2021 |
Note: While direct head-to-head preclinical studies are limited, the data suggests that this compound demonstrates significant anti-tumor activity in a clinically relevant MTC model. The alternatives, particularly the highly selective RET inhibitors Selpercatinib and Pralsetinib, have shown remarkable efficacy in clinical settings, suggesting potent preclinical activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key in vivo efficacy studies cited.
This compound In Vivo Efficacy Study Protocol
-
Cell Line and Culture: Human medullary thyroid carcinoma TT cells were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 2 x 10^6 TT cells in 100 µL of a 1:1 mixture of media and Matrigel were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment and vehicle control groups. This compound was formulated in a suitable vehicle and administered orally (p.o.) at a dose of 10 mg/kg daily.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²)/2. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were excised and weighed.
Cabozantinib In Vivo Efficacy Study Protocol
-
Cell Line and Culture: TT cells were cultured in RPMI-1640 supplemented with 10% FBS.
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: TT cells were implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors were established, mice were treated orally with Cabozantinib at doses of 3, 10, 30, or 60 mg/kg daily.
-
Efficacy Evaluation: Tumor growth was monitored regularly by caliper measurements. At the end of the study, tumors were harvested for pharmacodynamic analysis, including assessment of RET and MET phosphorylation.
Vandetanib and Cabozantinib Zebrafish Xenograft Protocol
-
Cell Lines: TT and MZ-CRC-1 human MTC cells were used.
-
Animal Model: Transgenic Tg(fli1a:EGFP)y1 zebrafish embryos, which have fluorescent blood vessels, were used.
-
Microinjection: At 48 hours post-fertilization, embryos were microinjected with cancer cells into the perivitelline space.
-
Treatment: After injection, embryos were exposed to different concentrations of Vandetanib or Cabozantinib.
-
Efficacy Evaluation: The anti-angiogenic effects were evaluated by observing the inhibition of tumor-induced sprouting of new blood vessels from the sub-intestinal vein plexus under a fluorescence microscope.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: RET and RAS/MAPK signaling pathway in Medullary Thyroid Carcinoma.
Caption: Typical workflow for in vivo xenograft studies of MTC.
A Comparative Guide to the Off-Target Profiles of RAS/MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RAS/MAPK signaling cascade is a cornerstone of cell regulation, and its aberrant activation is a hallmark of many cancers. This has led to the development of a wide array of inhibitors targeting key kinases within this pathway, including RAS, RAF, MEK, and ERK. While these inhibitors have shown significant clinical efficacy, their off-target activities can lead to adverse effects and contribute to drug resistance. This guide provides an objective comparison of the off-target profiles of prominent RAS/MAPK inhibitors, supported by experimental data, to aid in the selection and development of more precise cancer therapeutics.
The RAS/MAPK Signaling Pathway
The RAS/MAPK pathway is a complex and tightly regulated signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes such as proliferation, differentiation, and survival. The pathway is initiated by the activation of RAS proteins, which then trigger a sequential phosphorylation cascade involving RAF, MEK, and ERK kinases.
Caption: The RAS/MAPK signaling pathway with points of inhibitor intervention.
Comparative Off-Target Profiles of RAS/MAPK Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target binding can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. The following tables summarize the off-target profiles of key RAS/MAPK inhibitors based on kinome-wide screening data. Selectivity is often quantified using metrics such as the Selectivity Score (S-score) , which represents the fraction of kinases inhibited above a certain threshold at a given concentration, or by listing the potent off-target hits. A lower S-score generally indicates higher selectivity.
RAS Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Target Kinases (if any) | Selectivity Profile |
| Sotorasib | KRAS G12C | Shows inhibitory activity against NRAS G12C and HRAS G12C, acting as a pan-RAS G12C inhibitor.[1] | Broader RAS isoform activity compared to adagrasib.[1] |
| Adagrasib | KRAS G12C | Highly selective for KRAS G12C.[1] | More selective for KRAS G12C over other RAS isoforms.[1] |
RAF Inhibitors
| Inhibitor | Type | Primary Target(s) | Key Off-Target Kinases | Selectivity Profile |
| Vemurafenib | I | BRAF V600E | SRC family kinases, ACK1, MAP4K5 | Less selective, known to cause paradoxical MAPK pathway activation in BRAF wild-type cells. |
| Dabrafenib | I | BRAF V600E/K | NEK9, CDK16 | More selective than vemurafenib with a distinct off-target profile. |
| Encorafenib | I | BRAF V600E | Generally considered more selective than vemurafenib and dabrafenib. | |
| Tovorafenib | II | Pan-RAF | CRAF > BRAF >> ARAF | Potent against CRAF and BRAF but markedly less so against ARAF.[2][3][4] |
| Naporafenib | II | Pan-RAF | CRAF > BRAF >> ARAF | Similar to tovorafenib, shows higher potency for CRAF.[2][3][4] |
MEK Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Target Kinases | Selectivity Profile |
| Trametinib | MEK1/2 (allosteric) | Generally highly selective for MEK1/2. | High selectivity with minimal off-target kinase activity at therapeutic concentrations. |
| Selumetinib | MEK1/2 (allosteric) | Highly selective for MEK1/2. | Demonstrates high selectivity for MEK kinases. |
| Cobimetinib | MEK1/2 (allosteric) | Off-target inhibition of Akt and PKC at supra-pharmacological concentrations.[5] | Highly selective for MEK1/2 within its therapeutic window.[5] |
| Binimetinib | MEK1/2 (allosteric) | Highly selective for MEK1/2. | Exhibits high selectivity for its intended targets. |
ERK Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Target Kinases | Selectivity Profile |
| Ulixertinib | ERK1/2 (ATP-competitive) | Reported to be a highly potent and selective ERK1/2 inhibitor. | |
| Ravoxertinib (GDC-0994) | ERK1/2 (ATP-competitive) | Known for its high selectivity for ERK1/2. |
Experimental Methodologies for Off-Target Profiling
Accurate assessment of inhibitor selectivity is crucial. The following are detailed protocols for two key experimental approaches used to determine off-target profiles.
Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
This chemical proteomics approach is used to identify the targets of kinase inhibitors from cell or tissue lysates.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of APS6-45: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing APS6-45, a potent, orally active tumor-calibrated inhibitor of RAS/MAPK signaling, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, its contaminated materials, and packaging.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection. Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of skin or eye contact, flush the affected area immediately with copious amounts of water and seek medical attention.
Quantitative Disposal Parameters
While specific quantitative disposal limits for this compound are not publicly available and are typically determined by local regulations and the specific waste management facility, the following table summarizes the key procedural guidelines for its disposal based on available safety data.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused or Expired this compound | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] | Must be handled as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, labeled hazardous waste container. | Segregate from non-hazardous waste. Follow institutional protocols for chemical waste pickup. |
| Spill Debris (e.g., absorbent material) | Dispose of as hazardous chemical waste in a sealed container. | Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[2] |
| Empty this compound Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[1] | After decontamination, the container may be recycled or disposed of as non-hazardous waste, depending on local regulations. |
Experimental Protocols for Waste Disposal
The following protocols provide a detailed methodology for preparing this compound waste for disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation: Collect all solid waste contaminated with this compound, including unused product and contaminated articles (e.g., weighing paper, gloves), in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container label should include the words "Hazardous Waste," the full chemical name "this compound," the CAS number "2188236-41-9," and the associated hazards (e.g., "Toxic").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by a licensed chemical waste management company, following your institution's specific procedures.
Protocol 2: Disposal of Liquid this compound Waste (Solutions)
-
Collection: Collect all liquid waste containing this compound, including solutions and rinsates from container cleaning, in a designated, sealed, and properly vented hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound in [Solvent Name]," and an approximate concentration.
-
pH Neutralization (if applicable): If the waste is acidic or basic, neutralize it to a pH between 6 and 8 before collection, if it can be done safely and is permitted by your institution's waste management plan.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
-
Disposal: Arrange for disposal through your institution's hazardous waste program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound from generation to final disposal.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and environmental health guidelines for additional requirements.
References
Navigating the Safe Handling of APS6-45: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for "APS6-45" could not be located. The following guidance is based on the safety profile of Formic Acid (45% solution), a hazardous chemical commonly used in laboratory settings, and is intended to serve as an illustrative example of a comprehensive safety protocol. Researchers must consult the specific SDS for any chemical they are using.
This guide provides essential safety and logistical information for handling hazardous chemicals in a laboratory environment, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Immediate Safety and Personal Protective Equipment (PPE)
When handling hazardous substances like formic acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tight-sealing, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and vapors, which can cause severe eye burns and damage.[1][2][3] |
| Face Shield | 8-inch minimum. | To be worn in addition to goggles when there is a significant risk of splashing.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Material: Neoprene, PVC, or nitrile. Tested according to EN 374.[4][5] | Prevents skin contact, which can cause severe burns.[6] Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Body Protection | Protective Clothing | Coveralls over long-sleeved shirt and long pants.[5] | Protects skin from accidental contact and splashes.[7] |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | Provides an additional layer of protection against splashes. | |
| Respiratory Protection | Respirator | NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[1][8] | To be used when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.[1][4] A full-facepiece, pressure-demand, self-contained breathing apparatus (SCBA) is recommended for high concentrations or emergency situations.[8] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidents and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle the substance in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as vapors may form explosive mixtures with air.[1][2] Use explosion-proof electrical and ventilating equipment.[1][9]
-
Personal Hygiene: Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the handling area.[9]
-
Equipment: Use only non-sparking tools to prevent ignition.[1][9]
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][10]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and metals.[1]
Disposal Plan
Proper disposal of hazardous waste is critical to protect the environment and comply with regulations.
Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material such as dry lime, sodium bicarbonate, or soda ash.[8] Do not use combustible materials.
-
Collection: Collect the absorbed material into a suitable, closed container for disposal using non-sparking tools.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Waste: Dispose of the contaminated material as hazardous waste.[8]
Waste Disposal:
-
Classification: This material and its container must be disposed of as hazardous waste.[8][9]
-
Regulations: Contact a licensed professional waste disposal service and follow all local, state, and federal regulations.[9]
-
Containers: Do not reuse empty containers. They should be disposed of in accordance with environmental regulations.[9]
Emergency Response Workflow
The following diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for a safe and effective response to a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. geneseo.edu [geneseo.edu]
- 4. chemos.de [chemos.de]
- 5. nodglobal.com [nodglobal.com]
- 6. carlroth.com [carlroth.com]
- 7. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 8. nj.gov [nj.gov]
- 9. tersusenv.com [tersusenv.com]
- 10. file.echemi.com [file.echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
